Clortermine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJJECIHYZJXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146128 | |
| Record name | Clortermine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-72-7 | |
| Record name | Clortermine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clortermine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clortermine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLORTERMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Clortermine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clortermine hydrochloride, a sympathomimetic amine and a chlorinated analog of phentermine, has been utilized as a short-term anorectic agent. This technical guide delineates the current understanding of the molecular mechanisms underpinning the pharmacological effects of this compound. The primary mechanism of action involves the modulation of monoamine neurotransmitter systems, predominantly through the release of serotonin and norepinephrine. This guide provides a comprehensive overview of its pharmacodynamics, supported by available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways. Due to the limited availability of data specific to clortermine, information from its closely related positional isomer, chlorphentermine, is included for comparative purposes, with all instances clearly noted.
Introduction
Clortermine is a sympathomimetic amine belonging to the amphetamine class of compounds.[1] It is the 2-chloro analogue of the more widely known appetite suppressant, phentermine, and a positional isomer of chlorphentermine.[1] Developed in the 1960s, it has been used as an anorectic for the management of obesity.[1] Its pharmacological activity is primarily attributed to its effects on central nervous system pathways that regulate appetite and satiety.[2]
Pharmacodynamics and Core Mechanism of Action
This compound's primary mechanism of action is the enhancement of monoaminergic neurotransmission in the brain.[2] This is achieved through two main processes:
-
Induction of Neurotransmitter Release: Clortermine acts as a monoamine releasing agent, triggering the efflux of serotonin (5-HT) and norepinephrine (NE) from presynaptic nerve terminals.[1][2]
-
Inhibition of Neurotransmitter Reuptake: The compound also inhibits the reuptake of norepinephrine, further increasing its synaptic concentration.[2]
Unlike other amphetamine derivatives, clortermine appears to have a less pronounced effect on dopamine (DA) systems, which may contribute to its lower potential for abuse.[1] The prominent serotonergic and noradrenergic activity underlies its appetite-suppressant effects.
Quantitative Pharmacological Data
Quantitative data on the specific interaction of this compound with monoamine transporters is limited in publicly available literature. However, data for its closely related isomer, chlorphentermine, provides valuable insight into the expected pharmacological profile. The following table summarizes the in vitro activity of chlorphentermine on monoamine release and reuptake.
| Target | Assay Type | Value (nM) | Compound |
| Serotonin Transporter (SERT) | Monoamine Release | EC₅₀: 30.9 | Chlorphentermine |
| Norepinephrine Transporter (NET) | Monoamine Release | EC₅₀: >10,000 | Chlorphentermine |
| Dopamine Transporter (DAT) | Monoamine Release | EC₅₀: 2,650 | Chlorphentermine |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC₅₀: 451 | Chlorphentermine |
EC₅₀: Half-maximal effective concentration for monoamine release. IC₅₀: Half-maximal inhibitory concentration for reuptake. Note: The data presented is for chlorphentermine, a positional isomer of clortermine. This data is provided as a reference due to the lack of specific quantitative information for this compound.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of compounds like this compound. These are representative methodologies and would require optimization for specific experimental conditions.
Monoamine Release Assay using Rat Brain Synaptosomes
This assay measures the ability of a test compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin).
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Radiolabeling:
-
Incubate the synaptosomal suspension with a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA) for 30 minutes at 37°C to allow for uptake into the nerve terminals.
-
-
Release Assay:
-
Wash the radiolabeled synaptosomes with fresh buffer to remove excess unincorporated radiolabel.
-
Aliquot the synaptosomes into tubes or a 96-well plate.
-
Add varying concentrations of this compound or control compounds.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
Measure the amount of radioactivity in the supernatant (released neurotransmitter) and in the synaptosome pellet (retained neurotransmitter) using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released for each concentration of the test compound.
-
Plot the percentage release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Monoamine Uptake Inhibition Assay in HEK293 Cells
This assay determines the ability of a test compound to inhibit the reuptake of monoamines by cells expressing the specific human monoamine transporter.
Methodology:
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in appropriate growth medium.
-
Plate the cells in 96-well plates and grow to confluence.
-
-
Uptake Inhibition Assay:
-
Wash the cells with a pre-warmed physiological buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of this compound or control compounds for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA).
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the percentage inhibition of uptake for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular interactions and pathways involved in the mechanism of action of this compound.
Caption: Molecular mechanism of this compound at the synapse.
Caption: Generalized workflow for in vitro monoamine release and uptake assays.
Clinical Studies and Safety Profile
A thorough search of the medical and scientific literature did not yield any results from formal, large-scale clinical trials specifically evaluating the safety and efficacy of this compound. Its use has been based on its pharmacological similarity to other anorectic agents. The prominent serotonergic activity of related compounds has been associated with risks of pulmonary hypertension and cardiac fibrosis, which has led to the withdrawal of several drugs in this class from the market.
Conclusion
This compound exerts its appetite-suppressant effects primarily by acting as a serotonin and norepinephrine releasing agent and a norepinephrine reuptake inhibitor. This leads to increased concentrations of these monoamines in the synaptic cleft, thereby modulating downstream signaling pathways involved in satiety and appetite control. While quantitative data and detailed experimental protocols for this compound are scarce, established in vitro methods using synaptosomes and transfected cell lines provide a framework for its pharmacological characterization. The absence of comprehensive clinical trial data underscores the need for further research to fully establish the clinical safety and efficacy profile of this compound. Researchers and drug development professionals should consider the potential for off-target effects, particularly those related to the serotonergic system, in any future investigations.
References
The Pharmacokinetics of Clortermine Hydrochloride in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Clortermine hydrochloride, a sympathomimetic amine and analog of phentermine, has been utilized for its appetite-suppressant effects. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is crucial for predicting its efficacy and safety in humans. This document aims to provide a detailed technical resource for researchers by summarizing the available knowledge and providing standardized protocols for future investigations.
Pharmacokinetic Profile
While specific quantitative pharmacokinetic parameters for this compound in rodents are not available in the published literature, qualitative descriptions from early studies provide some insights into its behavior in vivo.
2.1. Absorption Following administration, clortermine is absorbed, although the rate and extent are not quantitatively documented.
2.2. Distribution Studies in rats have shown that clortermine distributes into various tissues. A notable characteristic is its tendency to accumulate in certain tissues with chronic administration. One study utilizing radiolabelled clortermine in rats demonstrated a rapid initial decline in blood radioactivity within the first 30 minutes, suggesting a distribution phase.[1] After eight weeks of treatment, the highest tissue-to-blood ratio was observed in the lungs, with significant accumulation also seen in the adrenals.[1]
2.3. Metabolism The metabolism of clortermine in rodents has not been fully elucidated. However, it is known that the primary routes of metabolism for the structurally similar compound phentermine in rats are p-hydroxylation and N-oxidation.[2][3] It is plausible that clortermine undergoes similar metabolic transformations.
2.4. Excretion In rats, the urinary excretion of clortermine-equivalents is reported to be half that of phentermine-equivalents, suggesting different elimination kinetics between these two analogous compounds.[1]
Quantitative Pharmacokinetic Data
As of the latest literature review, specific quantitative pharmacokinetic data for this compound in rodent models (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) have not been published. The following tables are provided as a template to illustrate how such data should be presented once it becomes available through future research.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-t) | ng·h/mL | Data not available |
| AUC(0-inf) | ng·h/mL | Data not available |
| t1/2 | h | Data not available |
| CL/F | L/h/kg | Data not available |
| Vd/F | L/kg | Data not available |
| Bioavailability (F) | % | Data not available |
| Data presented are placeholders and do not represent actual experimental results. |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | Data not available |
| AUC(0-t) | ng·h/mL | Data not available |
| AUC(0-inf) | ng·h/mL | Data not available |
| t1/2 | h | Data not available |
| CL | L/h/kg | Data not available |
| Vd | L/kg | Data not available |
| Data presented are placeholders and do not represent actual experimental results. |
Experimental Protocols
The following are detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models, based on established protocols for similar compounds.
4.1. Animal Models
-
Species: Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6, BALB/c).
-
Sex: Male and/or female, as required by the study design.
-
Age/Weight: Typically young adult animals (e.g., 8-12 weeks old) with weights within a specified range (e.g., 200-250 g for rats).
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, and provided with ad libitum access to food and water, unless fasting is required for the experiment.
4.2. Dosing
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., sterile saline, polyethylene glycol). The formulation should be sterile for intravenous administration.
-
Routes of Administration:
-
Oral (PO): Administered via oral gavage using a suitable gavage needle.
-
Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., tail vein, jugular vein).
-
-
Dose Levels: At least three dose levels are typically used to assess dose proportionality.
4.3. Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, retro-orbital sinus, or via a cannula). The volume of blood collected should be minimized to avoid physiological stress to the animals.
-
Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
4.4. Bioanalytical Method A validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required for the quantification of clortermine in plasma samples.[4][5][6][7][8] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
4.5. Pharmacokinetic Analysis Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
Proposed Signaling Pathway for Anorectic Effect
The precise signaling pathway for this compound's anorectic effect has not been definitively elucidated. However, based on its structural similarity to other amphetamine-like appetite suppressants, a plausible mechanism involves the modulation of key neurotransmitter systems in the hypothalamus, the brain's primary center for appetite regulation.
Amphetamine and its analogues are known to increase the synaptic availability of norepinephrine and dopamine, and to a lesser extent, serotonin.[9] These neurotransmitters, in turn, influence the activity of anorexigenic (appetite-suppressing) and orexigenic (appetite-stimulating) neuronal pathways.
A proposed signaling cascade is as follows:
-
Increased Neurotransmitter Release: Clortermine likely enhances the release and inhibits the reuptake of norepinephrine and dopamine in hypothalamic synapses.
-
Activation of Anorexigenic Neurons: The increased levels of these neurotransmitters are thought to activate pro-opiomelanocortin (POMC) neurons.
-
Inhibition of Orexigenic Neurons: Concurrently, clortermine may inhibit the activity of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons.
-
Downstream Signaling: The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to promote satiety. The inhibition of NPY/AgRP neurons reduces the drive to eat. Studies on amphetamine have also implicated the involvement of the PI3K-STAT3 signaling pathway in the hypothalamus in regulating appetite suppression.[10]
Proposed Signaling Pathway for Clortermine's Anorectic Effect
Caption: Proposed hypothalamic signaling pathway for clortermine's anorectic effect.
Conclusion
This technical guide consolidates the currently available information on the pharmacokinetics of this compound in rodent models. A significant gap exists in the literature concerning quantitative pharmacokinetic data. The provided experimental protocols and proposed signaling pathways offer a framework for future research in this area. Further studies are imperative to fully characterize the ADME profile of clortermine, which will be essential for a comprehensive understanding of its pharmacological effects and for the development of safer and more effective anorectic agents.
References
- 1. the-pharmacokinetics-of-phentermine-and-chlorphentermine-in-chronically-treated-rats - Ask this paper | Bohrium [bohrium.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous determination of chlorogenic acid, forsythiaside A and baicalin in rat plasma and its application to pharmacokinetic study of shuang-huang-lian in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
- 6. Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of hypothalamic PI3K-STAT3 signalling in regulating appetite suppression mediated by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of Clortermine hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Clortermine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic anorectic agent, has been utilized in weight management due to its appetite-suppressing properties.[1] Classified as a non-amphetamine sympathomimetic amine, its pharmacological profile distinguishes it from traditional amphetamines, suggesting a lower potential for abuse.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and proposed mechanism of action of this compound, intended for professionals in pharmaceutical research and development. It includes detailed experimental protocols, data summaries, and visual diagrams of the core chemical and biological pathways.
Physicochemical Properties
This compound is the hydrochloride salt of 1-(2-chlorophenyl)-2-methylpropan-2-amine.[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | [1][2] |
| Synonyms | Voranil, Clortermine HCl | [2] |
| CAS Number | 10389-72-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅Cl₂N | [1][2] |
| Molecular Weight | 220.14 g/mol | [1][2] |
| Appearance | (Not specified in search results) | |
| Solubility | (Not specified in search results) | |
| Melting Point | (Not specified in search results) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that begins with a suitable phenylpropan-2-amine derivative. The core transformation involves chlorination of the aromatic ring followed by reductive amination to introduce the amine functionality.
Synthetic Pathway
The general synthetic route can be outlined in three main stages:
-
Chlorination: The process starts with the chlorination of a phenylpropan-2-amine derivative to yield 2-chlorophenylacetone as a key intermediate.[1]
-
Reductive Amination: The intermediate, 2-chlorophenylacetone, undergoes reductive amination.[1] This reaction involves methylamine and a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a palladium on carbon (Pd/C) catalyst, to form the Clortermine free base.[1]
-
Salt Formation and Purification: The resulting Clortermine base is then treated with hydrochloric acid (HCl) to form the hydrochloride salt. The final product is purified, typically through recrystallization from an appropriate solvent, to achieve high purity and yield.[1]
Characterization and Analytical Methods
The structural confirmation and purity assessment of synthesized this compound require a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A sharp, single peak corresponding to this compound with a specific retention time. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion peak corresponding to the Clortermine free base (m/z ≈ 183.08) and its isotopic pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H and ¹³C). | ¹H NMR: Peaks corresponding to aromatic protons, the methylene protons, and the two methyl groups. ¹³C NMR: Signals for the distinct carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H bonds (amine salt), aromatic C-H, aliphatic C-H, and C-Cl bonds. |
| Capillary Gas Chromatography | Identification and analysis. | Has been used for the identification of Clortermine in toxicological analyses.[3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Quantification in biological samples. | A highly sensitive method for detecting and quantifying the compound in matrices like whole blood.[4] |
Mechanism of Action and Signaling Pathway
This compound functions as an appetite suppressant by modulating neurotransmitter activity in the central nervous system.[1] Unlike typical amphetamines that strongly target dopamine, Clortermine's primary effect is on noradrenergic systems.[1]
The proposed mechanism involves the following steps:
-
Norepinephrine Transporter (NET) Inhibition: this compound exhibits a high binding affinity for the norepinephrine transporter.[1]
-
Increased Synaptic Norepinephrine: By inhibiting the reuptake of norepinephrine from the synaptic cleft, the drug increases the concentration of this neurotransmitter.[1]
-
Enhanced Adrenergic Signaling: The elevated levels of norepinephrine lead to enhanced activation of adrenergic receptors, which are involved in regulating appetite and satiety.[1]
Research suggests it may also promote the release of serotonin and/or norepinephrine, further influencing satiety and energy expenditure.[1][5] Its affinity for dopamine transporters is moderate, and it is relatively low for serotonin transporters, which contributes to its distinct pharmacological profile compared to other stimulants.[1]
Experimental Protocols
Protocol: Synthesis via Reductive Amination
This protocol is a generalized representation based on the described synthetic pathway.[1] Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chlorophenylacetone (1 equivalent) in a suitable solvent such as methanol.
-
Amine Addition: Add methylamine (e.g., as a solution in methanol, ~1.5 equivalents) to the flask. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.2 equivalents), in small portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with a NaOH solution to a pH > 10 and extract the Clortermine free base with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated HCl.
-
Purification: Cool the solution to induce crystallization of this compound. Collect the solid product by vacuum filtration, wash with a cold solvent, and dry under vacuum.
Protocol: Purity Analysis by HPLC
-
System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Injection: Inject 10 µL of the sample onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Analysis: The purity is determined by the area percentage of the principal peak relative to the total area of all peaks.
Protocol: Receptor Binding Assay (General)
-
Preparation: Obtain cell membrane preparations expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).
-
Radioligand: Select a suitable radioligand for each transporter (e.g., [³H]nisoxetine for NET).
-
Assay: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of this compound in a suitable assay buffer.
-
Incubation: Incubate at a controlled temperature for a specific duration to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion
This guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic pathway via reductive amination is a standard and effective method for its preparation. Comprehensive characterization using modern analytical techniques is crucial for confirming the identity, purity, and quality of the final active pharmaceutical ingredient. Furthermore, elucidation of its primary mechanism of action through norepinephrine transporter inhibition helps to rationalize its pharmacological effects as an appetite suppressant and differentiate it from other sympathomimetic agents. The provided protocols serve as a starting point for researchers engaged in the synthesis, development, and analysis of this compound.
References
In Vitro Activity of Clortermine Hydrochloride: A Review of Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the in vitro activity of Clortermine hydrochloride. Following a comprehensive review of publicly available scientific literature, it is important to note a significant lack of data pertaining to a broad range of in vitro activities for this compound. The available information is primarily focused on its pharmacological classification and its presumed mechanism of action as an anorectic agent.
Summary of Known Pharmacological Action
This compound, marketed under the brand name Voranil, is classified as a sympathomimetic amine belonging to the amphetamine class. Its primary and clinically documented use is as a short-term adjunct in the management of exogenous obesity.
The mechanism of action for Clortermine's appetite-suppressing (anorectic) effect is not fully elucidated but is believed to be similar to other drugs in its class. It is suggested that Clortermine may act as a releasing agent for key neurotransmitters in the central nervous system, specifically serotonin and/or norepinephrine. By increasing the extracellular levels of these monoamines, it is thought to enhance satiety and reduce appetite. It is important to distinguish this from a mechanism that acts directly on dopamine, as some related compounds do; evidence for Clortermine suggests a more selective action on serotonin and norepinephrine pathways.
Due to the absence of specific in vitro studies in the public domain, quantitative data such as binding affinities (Kᵢ), inhibition constants (IC₅₀), or efficacy in various cellular assays (e.g., antimicrobial, cytotoxic) are not available.
Quantitative Data
A thorough search of scientific databases has not yielded any quantitative data on the in vitro activity of this compound. Therefore, no data tables for parameters such as IC₅₀ or Minimum Inhibitory Concentration (MIC) can be presented.
Experimental Protocols
Detailed experimental protocols for the in vitro assessment of this compound's activity are not available in the reviewed literature.
Visualizations
While specific signaling pathways activated by this compound have not been detailed in research, a logical diagram of its proposed mechanism of action as a monoamine releasing agent is provided below.
Caption: Proposed mechanism of Clortermine as a monoamine releasing agent.
Conclusion
The current body of scientific literature on this compound is narrowly focused on its clinical application as an appetite suppressant. There is a notable absence of published in vitro research exploring other potential biological activities, such as antimicrobial or anticancer effects. Consequently, for researchers, scientists, and drug development professionals, this compound represents a compound with a poorly characterized in vitro profile beyond its presumed effects on monoamine transporters. Further research would be necessary to elucidate any broader cellular activities.
Clortermine Hydrochloride: An In-depth Technical Guide on its Presumed Receptor Binding Profile and Mechanism of Action
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and databases, specific quantitative receptor binding data, such as Ki or IC50 values, for clortermine hydrochloride are not publicly available at this time. This document, therefore, presents an in-depth guide based on the compound's structural similarity to other phenethylamine derivatives, its known classification as an anorectic agent, and the generally accepted mechanisms for this class of compounds. The experimental protocols described herein represent the standard methodologies that would be employed to definitively determine the receptor binding profile of this compound.
Chapter 1: Overview of this compound
This compound is a sympathomimetic amine belonging to the amphetamine and phenethylamine classes. Chemically, it is the ortho-chloro isomer of chlorphentermine and is structurally related to phentermine. It has been used as a short-term adjunct in the management of obesity as an appetite suppressant. Its pharmacological effects are presumed to stem from its influence on central nervous system pathways that regulate appetite.
Chapter 2: Inferred Receptor Binding Profile and Mechanism of Action
Based on its chemical structure and the known pharmacology of related compounds like phentermine, this compound is likely to act as a monoamine releasing agent. This mechanism involves the compound being a substrate for monoamine transporters, leading to the non-vesicular release of neurotransmitters such as norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT). This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced signaling.
While quantitative data is unavailable, a qualitative summary of the presumed interactions can be presented as follows:
| Target | Interaction Type | Presumed Affinity | Effect |
| Norepinephrine Transporter (NET) | Substrate/Releaser | High | Inhibition of NE reuptake and induction of NE efflux. |
| Dopamine Transporter (DAT) | Substrate/Releaser | Moderate to High | Inhibition of DA reuptake and induction of DA efflux. |
| Serotonin Transporter (SERT) | Substrate/Releaser | Low to Moderate | Inhibition of 5-HT reuptake and induction of 5-HT efflux. |
| Adrenergic Receptors (α and β) | Agonist (indirect) | - | Downstream effects of increased synaptic norepinephrine. |
| Dopaminergic Receptors (D1, D2, etc.) | Agonist (indirect) | - | Downstream effects of increased synaptic dopamine. |
| Serotonergic Receptors (5-HT1A, 5-HT2A/2C, etc.) | Agonist (indirect) | - | Downstream effects of increased synaptic serotonin. |
Chapter 3: Signaling Pathways of a Monoamine Releasing Agent
The primary mechanism of a monoamine releasing agent like clortermine is to reverse the normal function of monoamine transporters. Instead of clearing neurotransmitters from the synapse, the transporter, in the presence of the releasing agent, moves neurotransmitters from the presynaptic neuron into the synaptic cleft.
Chapter 4: Experimental Protocols for Determining Receptor Binding and Function
To definitively characterize the receptor binding profile and functional activity of this compound, a series of in vitro pharmacological assays would be necessary. The following are detailed protocols for two key types of experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (NET, DAT, SERT) and various receptor subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter/receptor.
-
A radiolabeled ligand with known high affinity for the target (e.g., [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT).
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Thaw frozen cell membranes/tissue homogenates on ice. Dilute to the appropriate concentration in ice-cold assay buffer.
-
Incubation: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of unlabeled this compound (for competition binding) or a saturating concentration of a known displacer (for non-specific binding).
-
The prepared cell membranes/tissue homogenate to initiate the binding reaction.
-
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Release Assays
These functional assays measure the ability of a compound to induce the release of neurotransmitters from neuronal preparations.
Objective: To determine the potency (EC50) and efficacy of this compound to induce the release of norepinephrine, dopamine, and serotonin.
Materials:
-
Synaptosomes (isolated nerve terminals) or cultured neurons.
-
Radiolabeled neurotransmitters (e.g., [3H]NE, [3H]DA, [3H]5-HT).
-
This compound at a range of concentrations.
-
Physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Filtration apparatus or a system for collecting superfusate.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Loading: Incubate the synaptosomes or cultured neurons with a radiolabeled neurotransmitter. The neurotransmitter will be taken up into the cells via its respective transporter.
-
Washing: Wash the cells with buffer to remove any extracellular radiolabeled neurotransmitter.
-
Baseline Release: Place the loaded cells in a superfusion system and collect fractions of the superfusate over time to establish a stable baseline of spontaneous neurotransmitter release.
-
Stimulation: Introduce this compound at various concentrations into the superfusion buffer.
-
Fraction Collection: Continue to collect fractions of the superfusate during and after the application of this compound.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter to determine the amount of neurotransmitter released.
-
Data Analysis:
-
Calculate the amount of neurotransmitter release above baseline for each concentration of this compound.
-
Plot the stimulated release against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal release) and the Emax (the maximum release effect).
-
Conclusion
While direct quantitative data on the receptor binding profile of this compound is currently lacking in the public domain, its structural analogy to well-characterized monoamine releasing agents provides a strong basis for its presumed mechanism of action. It is highly probable that clortermine exerts its anorectic effects through the release of norepinephrine and dopamine in the central nervous system. The detailed experimental protocols provided in this guide outline the necessary steps to definitively characterize its in vitro pharmacology. Such studies would be invaluable for a more complete understanding of its therapeutic effects and potential off-target activities, and would be a critical component of any future drug development efforts involving this compound. Further research is strongly encouraged to fill the existing gaps in our knowledge of this compound's molecular interactions.
Metabolic Pathways of Clortermine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of Clortermine hydrochloride, an anorectic drug. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by available quantitative data, experimental methodologies, and visual representations of its metabolic transformations.
Introduction
This compound, chemically known as 1-(o-chlorophenyl)-2-methyl-2-propylamine hydrochloride, is a sympathomimetic amine belonging to the amphetamine class.[1][2][3] It has been used as an appetite suppressant in the management of obesity.[3] Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide synthesizes the current knowledge on its biotransformation.
Pharmacokinetics and ADME Profile
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion.
Absorption and Distribution: While specific details on absorption are not extensively documented in the provided search results, it is administered orally.[4] Following administration, it is distributed throughout the body.
Metabolism: The metabolism of this compound is a complex process primarily occurring in the liver and involving several enzymatic pathways. The major routes of metabolism include deamination, N-oxidation, and hydroxylation, mediated by cytochrome P450 enzymes.[5][6][7]
Excretion: A portion of the administered dose, ranging from 5 to 30%, is excreted unchanged in the urine.[5] The rate of urinary excretion is influenced by urinary pH, with acidification of the urine leading to an increase in the excretion of the unchanged drug.[8][9] Metabolites are primarily excreted as glucuronide or glycine conjugates.[5] The biological half-life of this compound has been reported to be between 9 and 24 hours,[5] with another source suggesting a longer half-life of 40 hours to 5 days.[4]
Metabolic Pathways
The biotransformation of this compound proceeds through several key pathways, resulting in a variety of metabolites.
Major Metabolic Pathway: Deamination
The primary metabolic pathway for this compound involves deamination, a reaction catalyzed by the cytochrome P450 enzyme system.[5] This process leads to the formation of a para-hydroxy compound and phenylacetone. Subsequently, phenylacetone is oxidized to chloro-benzoic acid, which is then conjugated with glucuronic acid or glycine (forming a hippuric acid conjugate) before excretion.[5]
N-Oxidation Pathway
N-oxidation represents another significant route in the metabolism of this compound.[8][9] This pathway leads to the formation of several nitrogenated metabolites, including N-hydroxychlorphentermine, α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane, and α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane.[8][9][10] The extent of N-oxidation is dependent on urinary pH.[8][9]
Minor Metabolic Pathways: Hydroxylation and Oxidation
In addition to the major pathways, this compound can undergo hydroxylation to produce an active metabolite, O-hydroxynorephedrine.[5] This metabolite is suggested to act as a false neurotransmitter, potentially contributing to the pharmacological effects of the parent drug.[5] A smaller fraction of Clortermine is also converted to chloronorephedrine through oxidation.[5]
Summary of Metabolites
The metabolic processes of this compound result in the formation of several key metabolites. These are summarized in the table below.
| Metabolite | Pathway | Enzyme System | Further Metabolism/Excretion | Reference |
| para-Hydroxy Compound | Deamination | Cytochrome P450 | - | [5] |
| Phenylacetone | Deamination | Cytochrome P450 | Oxidized to chloro-benzoic acid | [5] |
| Chloro-benzoic Acid | Oxidation | - | Conjugated with glucuronic acid or glycine | [5] |
| N-hydroxychlorphentermine | N-Oxidation | - | - | [8][9][10] |
| α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane | N-Oxidation | - | - | [8][9] |
| α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane | N-Oxidation | - | - | [8][9] |
| O-hydroxynorephedrine | Hydroxylation | - | Active metabolite | [5] |
| Chloronorephedrine | Oxidation | - | - | [5] |
Experimental Protocols
Detailed experimental protocols for the metabolic analysis of this compound are not extensively available in recent literature. However, earlier studies have described methods for the determination of Clortermine and its metabolites.
Gas-Liquid Chromatography for Metabolite Determination in Urine
A gas-liquid chromatography (GLC) procedure was developed for the quantification of Clortermine, N-hydroxychlorphentermine, and α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane in urine.[8][9] While the specific, detailed parameters of the protocol are not fully outlined in the available abstracts, the general workflow can be inferred.
Methodological Steps (General):
-
Sample Collection: Collection of urine samples from subjects administered this compound.
-
Extraction: Extraction of the drug and its metabolites from the urine matrix, likely using a suitable organic solvent.
-
Derivatization: Chemical modification of the analytes to improve their volatility and thermal stability for GLC analysis. The use of trifluoroacetic acid has been mentioned in the context of related compounds.[8]
-
GLC Analysis: Separation of the derivatized compounds using a gas chromatograph equipped with an appropriate column and detector.
-
Quantification: Determination of the concentration of each metabolite by comparing peak areas to those of known standards.
Species-Specific Metabolism
It is important to note that the metabolism of Clortermine can vary between species. For instance, in rats, Clortermine is reportedly excreted largely unchanged, whereas in mice, it is metabolized into an unidentified conjugate that is neither a glucuronide nor an N-acetyl derivative.[11] These differences highlight the importance of considering the animal model when extrapolating metabolic data to humans.
Conclusion
The metabolism of this compound is a multifaceted process involving deamination, N-oxidation, and hydroxylation, primarily mediated by the cytochrome P450 enzyme system. These pathways lead to the formation of a range of metabolites, some of which may be pharmacologically active. While the major metabolic routes have been identified, further research is needed to fully characterize the specific enzymes involved and to obtain a more detailed quantitative understanding of the metabolic profile. The development of modern analytical methods would be beneficial for more precise quantification and identification of metabolites in future studies. This guide provides a foundational understanding for professionals engaged in the study of this and related compounds.
References
- 1. Clortermine [chemeurope.com]
- 2. Clortermine - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 10389-72-7 [smolecule.com]
- 4. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 5. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The metabolism, distribution and elimination of chlorphentermine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism, distribution and elimination of chlorphentermine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of chlorphentermine and phentermine in man to yield hydroxylamino, C-nitroso- and nitro-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape of Clortermine Hydrochloride: A Technical Guide to Acute and Chronic Effects
Disclaimer: Direct in vivo research on Clortermine hydrochloride is limited. This guide synthesizes available data on its close structural and functional analogs, primarily Chlorphentermine and Phentermine, to project the potential acute and chronic in vivo effects of this compound. All data and protocols should be interpreted as predictive and for research planning purposes.
Executive Summary
Clortermine, an anorectic agent of the amphetamine class, is structurally related to Chlorphentermine and Phentermine.[1][2] While in vivo data for this compound is scarce, the extensive research on its analogs provides a framework for anticipating its pharmacological and toxicological profile. This technical guide offers a comprehensive overview of the likely acute and chronic in vivo effects of this compound, with a focus on its presumed mechanism as a serotonin and norepinephrine releasing agent.[3] We present extrapolated quantitative data, detailed experimental protocols for future in vivo studies, and signaling pathway diagrams to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies of this compound.
Core Concepts: Structural and Mechanistic Analogs
Clortermine is the 2-chloro analogue of Phentermine and a positional isomer of Chlorphentermine (4-chloro analogue).[3] This structural similarity suggests a comparable mechanism of action centered on modulating monoamine neurotransmitter release. Unlike Phentermine, which primarily acts as a norepinephrine-dopamine releasing agent (NDRA), Chlorphentermine is a selective serotonin releasing agent (SSRA).[3] It is hypothesized that Clortermine may act as a serotonin and/or norepinephrine releasing agent. This distinction is critical for predicting its efficacy and potential side-effect profile, particularly concerning cardiovascular and pulmonary systems.
Projected In Vivo Effects: Acute vs. Chronic Exposure
Based on data from its analogs, the in vivo effects of this compound are expected to differ significantly between acute and chronic administration.
Acute Effects (Single or Short-Term Dosing)
Acute administration of amphetamine-like anorectics typically results in a rapid onset of appetite suppression and potential central nervous system stimulation.
-
Appetite Suppression: A significant reduction in food intake is the primary acute pharmacological effect. Studies on d-amphetamine in Zucker rats showed significant suppression of food intake within the first two hours of administration at doses of 0.5 and 1.0 mg/kg.[4]
-
Cardiovascular Effects: Acute cardiovascular effects may include modest increases in heart rate and blood pressure.[5] However, some studies on Phentermine have shown minimal impact on these parameters in the short term.[6]
-
Locomotor Activity: Depending on the specific balance of serotonin and norepinephrine release, acute effects on locomotor activity can vary.
Chronic Effects (Repeated or Long-Term Dosing)
Chronic exposure to this compound may lead to sustained weight loss, but also carries the risk of tolerance and more severe adverse effects.
-
Sustained Weight Loss: Long-term administration is expected to lead to a sustained reduction in body weight. However, tolerance to the anorectic effect may develop over time.[7]
-
Cardiovascular and Pulmonary Risks: A significant concern with chronic use of serotonergic agents is the potential for pulmonary hypertension and valvular heart disease.[2][8] While there is no evidence that Phentermine monotherapy causes valvulopathy, its combination with serotonergic drugs like fenfluramine was linked to these adverse events.[9] Given the potential serotonergic activity of Clortermine, this remains a critical area for investigation. Long-term studies with Phentermine have shown that weight loss can lead to a net decrease in blood pressure.[10]
-
Neurochemical Adaptations: Chronic administration may lead to adaptive changes in the serotonin and norepinephrine systems.
Quantitative Data from Analog Studies
The following tables summarize quantitative data from in vivo studies on Phentermine, which can serve as a benchmark for designing studies with this compound.
Table 1: Effects of Phentermine on Body Weight and Food Intake in Mice
| Parameter | Treatment Group | Duration | Result | Source |
| Body Weight | Phentermine (0.3 mg/kg/day, oral) | 4 weeks | Significant decrease compared to baseline | [11][12][13] |
| Food Intake | Phentermine (0.3 mg/kg/day, oral) | 4 weeks | Significant decrease compared to baseline | [11][12][13] |
| Epididymal Fat Pad Weight | Phentermine (0.3 mg/kg/day, oral) | 4 weeks | Significant decrease compared to baseline | [11][12] |
| Body Weight Change | Phentermine-HCl (37.5 mg/day, oral) | 12 weeks | -6.7 ± 2.5 kg | [14] |
| Waist Circumference Change | Phentermine-HCl (37.5 mg/day, oral) | 12 weeks | -6.2 ± 3.5 cm | [14] |
Table 2: Cardiovascular Effects of Long-Term Phentermine Use in Humans
| Parameter | Study Population | Duration | Result | Source |
| Heart Rate | Obese patients | 24 months | Slight, non-significant increase (<0.6 bpm) | [10] |
| Systolic Blood Pressure | Obese patients | 24 months | Net-lowering effect with weight loss | [10] |
| Cardiovascular Events/Death | Obese patients | 3 years | No observed increase in risk | [10] |
Experimental Protocols
The following are detailed, representative protocols for conducting acute and chronic in vivo studies to assess the effects of this compound.
Protocol for Acute In Vivo Study
-
Objective: To determine the acute effects of this compound on food intake, water intake, locomotor activity, and core body temperature.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Single-housed in metabolic cages with ad libitum access to food and water.
-
Drug Administration: this compound dissolved in sterile saline, administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). A vehicle control group (saline) and a positive control group (e.g., d-amphetamine, 1 mg/kg) should be included.
-
Dose-Response: A dose-response study should be conducted with at least three doses of this compound (e.g., 1, 5, and 10 mg/kg).
-
Measurements:
-
Food and Water Intake: Measured at 1, 2, 4, 8, and 24 hours post-administration.
-
Locomotor Activity: Monitored using an open-field arena with automated tracking software for 2 hours post-administration.
-
Core Body Temperature: Measured using a rectal probe at baseline and at 1, 2, and 4 hours post-administration.
-
-
Data Analysis: Two-way ANOVA with post-hoc tests to compare treatment groups over time.
Protocol for Chronic In Vivo Study
-
Objective: To evaluate the chronic effects of this compound on body weight, body composition, cardiovascular parameters, and potential for toxicity.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration: Daily administration of this compound (e.g., 5 mg/kg/day, p.o.) or vehicle for 12 weeks.
-
Measurements:
-
Body Weight and Food Intake: Measured daily.
-
Body Composition: Assessed by DEXA scan at baseline and at weeks 4, 8, and 12.
-
Cardiovascular Monitoring: Blood pressure and heart rate measured weekly via tail-cuff plethysmography. At the end of the study, a subset of animals should undergo terminal cardiac electrophysiology.
-
Clinical Chemistry and Hematology: Blood samples collected at baseline and at weeks 4, 8, and 12 for analysis of liver enzymes, kidney function markers, and complete blood count.
-
Histopathology: At the end of the study, major organs (heart, lungs, liver, kidneys, brain) should be collected for histopathological examination.
-
-
Data Analysis: Repeated measures ANOVA to assess changes over time between treatment groups.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Proposed mechanism of this compound as a serotonin and norepinephrine releasing agent.
Experimental Workflows
Caption: Workflow diagrams for proposed acute and chronic in vivo studies of this compound.
Conclusion and Future Directions
While a definitive in vivo profile of this compound requires direct experimental evidence, the data from its analogs, Chlorphentermine and Phentermine, provide a strong foundation for targeted research. The acute effects are likely to be dominated by appetite suppression, while chronic administration necessitates a thorough evaluation of cardiovascular and pulmonary safety, given its potential action on the serotonin system. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the design of robust in vivo studies to elucidate the precise therapeutic window and potential liabilities of this compound. Future research should prioritize direct comparative studies of Clortermine with its analogs to confirm its specific mechanism of action and long-term safety profile.
References
- 1. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 4. Enhanced amphetamine anorexia, but not drinking suppression in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Tolerance to amphetamine anorexia: role of learning versus body weight settling point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can phentermine cause heart failure? Risks, long-term effects and more [medicalnewstoday.com]
- 9. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scottsdaleweightloss.com [scottsdaleweightloss.com]
- 11. japer.in [japer.in]
- 12. researchgate.net [researchgate.net]
- 13. japer.in [japer.in]
- 14. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Properties of Ortho-chloro Isomer of Chlorphentermine Hydrochloride (Clortermine Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clortermine hydrochloride, the ortho-chloro isomer of chlorphentermine hydrochloride, is a sympathomimetic amine belonging to the phenethylamine class. It has been primarily investigated for its anorectic properties as an appetite suppressant. This technical guide provides a comprehensive overview of the available scientific information regarding the physicochemical properties, pharmacology, and toxicology of this compound. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are included to support further research and development.
Physicochemical Properties
This compound is a white crystalline solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | [1] |
| Synonyms | Voranil, o-Chloro-α,α-dimethylphenethylamine hydrochloride | [1] |
| CAS Number | 10389-72-7 | [1] |
| Molecular Formula | C₁₀H₁₅Cl₂N | [1] |
| Molecular Weight | 220.14 g/mol | [1] |
| Melting Point | 245-246 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [3] |
Pharmacological Profile
The primary pharmacological effect of this compound is appetite suppression, which is believed to be mediated through its action on central nervous system pathways regulating hunger and satiety.[3]
Mechanism of Action
This compound is thought to exert its anorectic effect by modulating the levels of norepinephrine and serotonin in the brain.[3] It is believed to act as a releasing agent for these neurotransmitters, leading to increased synaptic concentrations and subsequent activation of post-synaptic receptors involved in appetite control. Unlike other amphetamine derivatives, it is suggested to have a lower potential for abuse.[3]
Receptor and Transporter Interactions
While specific binding affinity data for this compound is limited in the public domain, its mechanism of action suggests interaction with the norepinephrine transporter (NET) and the serotonin transporter (SERT).
| Target | Interaction | Quantitative Data | Reference |
| Norepinephrine Transporter (NET) | Releaser/Reuptake Inhibitor | Ki or IC50 not explicitly reported | [3] |
| Serotonin Transporter (SERT) | Releaser/Reuptake Inhibitor | Ki or IC50 not explicitly reported | [3] |
Toxicological Profile
| Test | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | Rat | Oral | 151 mg/kg (for Phentermine HCl) | [4] |
| Mouse | Oral | 124 mg/kg (for Phentermine HCl) | [4] | |
| Genotoxicity | Not available for Clortermine HCl. Studies on the related compound chlorpheniramine at high concentrations showed some evidence of genotoxicity in human peripheral blood lymphocytes.[5] | |||
| Chronic Toxicity | Not available for Clortermine HCl. Long-term use of the related compound phentermine has been studied, with considerations for cardiovascular effects.[6][7] | |||
| Carcinogenicity | Not available for Clortermine HCl. Carcinogenicity studies for the related compound phentermine have not been conducted.[4] |
Experimental Protocols
Synthesis of 1-(2-chlorophenyl)-2-methylpropan-2-amine hydrochloride (this compound)
This protocol describes a potential synthetic route based on general chemical principles and analogous reactions.
Step 1: Synthesis of 2-chloro-N,alpha-dimethylphenethylamine from 2-chlorobenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Reagents: Add nitroethane (1.1 equivalents) and a catalytic amount of a base like n-butylamine.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for another 4 hours. Quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution.
-
Extraction: Filter the resulting mixture and extract the filtrate with diethyl ether.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N,alpha-dimethylphenethylamine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude 2-chloro-N,alpha-dimethylphenethylamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in isopropanol dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-chlorophenyl)-2-methylpropan-2-amine hydrochloride.
Norepinephrine Transporter (NET) Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine transporter.
-
Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein per well).
-
A fixed concentration of a suitable radioligand for NET (e.g., [³H]-Nisoxetine).
-
Varying concentrations of the test compound (this compound) or a known NET inhibitor (e.g., desipramine) for the standard curve.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Uptake Assay
This protocol describes a general method to measure the inhibition of serotonin uptake by a test compound in cells expressing the serotonin transporter.
-
Cell Culture: Culture a suitable cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) in appropriate media. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (this compound) or a known SERT inhibitor (e.g., fluoxetine) for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin to each well.
-
Incubation: Incubate the plate at 37°C for a short, defined time (e.g., 5-15 minutes) during which uptake is linear.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a mild detergent).
-
Scintillation Counting: Transfer the cell lysates to a scintillation vial or a compatible microplate, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) by non-linear regression analysis of the dose-response curve.
Analytical Method for Quantification in Biological Samples
A general approach for the analysis of this compound in biological samples such as plasma or urine would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, use LLE with a suitable organic solvent or SPE with an appropriate cartridge to isolate the analyte from interfering substances.
-
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for clortermine and an appropriate internal standard.
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound in the same biological matrix. Quantify the analyte in the samples by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations
Caption: Proposed Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound.
References
- 1. This compound | C10H15Cl2N | CID 66361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clortermine | 10389-72-7 [amp.chemicalbook.com]
- 3. Buy this compound | 10389-72-7 [smolecule.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. sochob.cl [sochob.cl]
- 7. Safety and effectiveness of longer-term phentermine use: clinical outcomes from an electronic health record cohort [healthpartners.com]
Clortermine Hydrochloride: A Technical Guide on DEA Schedule and Abuse Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of clortermine hydrochloride, focusing on its classification as a controlled substance by the Drug Enforcement Administration (DEA) and its potential for abuse. This compound, a sympathomimetic amine with anorectic effects, is regulated as a Schedule III controlled substance in the United States. This guide synthesizes available preclinical and regulatory data to offer a comprehensive understanding of its pharmacological profile, abuse liability, and the experimental methodologies used in its evaluation. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound, chemically known as (o-chloro-α,α-dimethylphenethylamine hydrochloride), is a phenethylamine derivative that has been used as a short-term adjunct in weight management programs.[1] Due to its structural and pharmacological similarities to other central nervous system (CNS) stimulants, its potential for abuse has been a subject of regulatory scrutiny. This document aims to provide a detailed technical overview for researchers and professionals in the field of drug development and evaluation.
DEA Scheduling and Regulatory Status
The U.S. Drug Enforcement Administration (DEA) classifies controlled substances into one of five schedules based on their accepted medical use, abuse potential, and likelihood of causing dependence.[2]
Table 1: DEA Scheduling Information for this compound
| Substance Name | DEA Schedule | Date of Scheduling | DEA Controlled Substances Code |
| This compound | Schedule III | June 15, 1973 | 1647 |
Substances in Schedule III are defined as having a potential for abuse less than the drugs in Schedules I and II, an accepted medical use in treatment in the United States, and abuse may lead to moderate or low physical dependence or high psychological dependence.[3] The placement of clortermine in Schedule III reflects the DEA's assessment of these factors.
Abuse Potential
The abuse potential of a substance is a critical factor in its scheduling and clinical use. It is evaluated through a combination of preclinical studies, clinical trials, and post-marketing surveillance. For clortermine, the primary evidence for its abuse potential comes from preclinical animal studies.
Preclinical Assessment of Abuse Liability
Animal behavioral models are fundamental in predicting the abuse potential of new chemical entities. The two most common paradigms are self-administration and drug discrimination studies.
Intravenous self-administration studies in animals, particularly non-human primates, are considered the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse liability. A seminal study by Griffiths, Brady, and Snell (1978) evaluated the reinforcing properties of several phenylethylamines, including clortermine, in baboons.
Table 2: Summary of Self-Administration Data for Clortermine and Comparator Drugs in Baboons
| Drug | Peak Mean Injections per Day | Dose Range Tested (mg/kg/injection) | Relative Potency to d-Amphetamine |
| d-Amphetamine | 8.0 | 0.01 - 0.1 | 1 |
| Clortermine | ~4.0 | 0.1 - 1.6 | ~1/20 to 1/30 |
| Cocaine | 8.0 | 0.01 - 0.4 | - |
| Diethylpropion | ~7.0 | 0.1 - 1.6 | ~1/10 |
| Chlorphentermine | ~4.0 | 0.1 - 1.6 | ~1/20 to 1/30 |
| Fenfluramine | No self-administration | 0.01 - 0.4 | Not reinforcing |
Data extracted from Griffiths, Brady, and Snell (1978).
The results indicate that while clortermine does maintain self-administration, it does so at a significantly lower rate and requires a much higher dose compared to d-amphetamine, a potent psychostimulant with high abuse potential. This suggests a lower reinforcing efficacy and abuse liability for clortermine.
Clinical Evidence
There is a lack of extensive clinical studies specifically designed to evaluate the abuse potential of this compound in humans. The warnings about its abuse potential in historical drug literature are largely based on its classification as a sympathomimetic amine and its structural similarity to other anorectic agents.[4]
Pharmacological Profile
The abuse potential of a drug is closely linked to its mechanism of action, particularly its interaction with the brain's reward pathways, which are primarily modulated by the monoamine neurotransmitters dopamine, serotonin, and norepinephrine.
Mechanism of Action
Clortermine is believed to exert its anorectic and stimulant effects by acting as a monoamine releasing agent. This involves the reversal of the normal function of monoamine transporters, leading to an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.
The abuse liability of stimulants is strongly correlated with their ability to increase dopamine levels in the nucleus accumbens. It has been suggested that clortermine has a less pronounced effect on the dopamine transporter (DAT) compared to the serotonin (SERT) and norepinephrine (NET) transporters. This preferential activity at SERT and NET, with lower dopaminergic activity, is consistent with its reduced reinforcing properties observed in preclinical studies.
In Vitro Pharmacology
Table 3: In Vitro Monoamine Transporter Interaction Profile of Chlorphentermine
| Compound | Transporter | Ki (nM) - Inhibition of Uptake | EC50 (nM) - Release |
| Chlorphentermine | DAT | - | 2,650 |
| NET | 451 | >10,000 | |
| SERT | - | 30.9 |
Data for chlorphentermine. Specific Ki and EC50 values for clortermine are not available in the cited literature. A hyphen (-) indicates data not found.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment of a drug's abuse potential.
Intravenous Self-Administration in Baboons (Griffiths, Brady, and Snell, 1978)
This section outlines the methodology used in the key preclinical study that evaluated the reinforcing effects of clortermine.
-
Subjects: Adult male baboons (Papio anubis).
-
Apparatus: Experimental chambers equipped with two levers and an automated infusion system connected to a chronic indwelling intravenous catheter.
-
Procedure:
-
Baseline: Animals were first trained to self-administer cocaine (0.1 mg/kg/infusion) on a fixed-ratio 160 (FR 160) schedule, meaning 160 lever presses were required for a single infusion.
-
Substitution: Once stable responding was established, various doses of test drugs, including this compound, were substituted for cocaine. Saline was also substituted as a negative control.
-
Reinforcement Schedule: A 3-hour time-out period followed each infusion, allowing for a maximum of eight infusions per day.
-
Concurrent Food-Reinforced Responding: A second lever was available, on which responding was reinforced with food pellets under a fixed-ratio 30 schedule. This allowed for the assessment of non-specific drug effects on motivated behavior.
-
-
Data Analysis: The primary dependent variable was the number of infusions per day. The number of food pellets earned was also recorded.
Conclusion
This compound is classified as a Schedule III controlled substance by the DEA, indicating a recognized medical use but also a potential for abuse and dependence. The available preclinical data, primarily from self-administration studies in baboons, suggests that clortermine has a lower abuse liability compared to prototypical stimulants such as d-amphetamine. This is likely attributable to its pharmacological profile, which is thought to involve a greater effect on serotonin and norepinephrine systems than on the dopamine system. However, a notable gap in the publicly available literature is the lack of specific in vitro quantitative data on clortermine's interaction with monoamine transporters. Further research to elucidate these specific pharmacological properties would provide a more complete understanding of its abuse potential. The information presented in this guide is intended to serve as a valuable resource for professionals involved in the research, development, and regulation of CNS-active drugs.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Clortermine Hydrochloride Solutions for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of clortermine hydrochloride solutions intended for oral and subcutaneous administration in animal studies, particularly in rodent models such as rats.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for proper formulation development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN・HCl | [1] |
| Molecular Weight | 220.14 g/mol | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage | Desiccate at room temperature | [1] |
Experimental Protocols
Accurate and consistent preparation of dosing solutions is critical for the reliability and reproducibility of animal studies. The following protocols detail the preparation of this compound solutions for oral and subcutaneous administration. It is recommended to prepare these solutions fresh daily to ensure stability, as specific stability data in these vehicles is not extensively documented.
Oral Administration Solution Preparation
Oral gavage is a common method for administering precise doses of compounds to rodents.[3] Water is a suitable vehicle for water-soluble compounds like this compound. For suspensions or to increase viscosity, a solution of carboxymethyl cellulose (CMC) is often employed.[4]
2.1.1. Vehicle Selection for Oral Administration
| Vehicle | Preparation | Notes |
| Sterile Water for Injection | N/A | Suitable for soluble compounds. |
| 0.5% (w/v) Carboxymethyl Cellulose (CMC) in Sterile Water | Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until fully dissolved. This may take time and gentle heating can be applied if necessary. | Often used to create a more uniform suspension and aid in administration. |
2.1.2. Protocol for Oral Solution Preparation (Example: 10 mg/kg dose in rats)
This protocol is for a 10 mg/kg dose administered at a volume of 5 mL/kg. Calculations should be adjusted based on the specific dose and administration volume required for the study.
Materials:
-
This compound powder
-
Sterile Water for Injection or 0.5% CMC solution
-
Sterile glass vials or conical tubes
-
Calibrated analytical balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound:
-
For a 10 mg/kg dose and a 5 mL/kg administration volume, the final concentration of the solution needs to be 2 mg/mL.
-
To prepare 10 mL of this solution, you will need: 2 mg/mL * 10 mL = 20 mg of this compound.
-
-
Weigh the this compound:
-
Accurately weigh 20 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolve the compound:
-
Transfer the weighed powder to a sterile vial.
-
Add a small amount of the chosen vehicle (Sterile Water or 0.5% CMC solution) to the vial and vortex or sonicate until the powder is fully wetted.
-
Gradually add the remaining vehicle to reach the final volume of 10 mL.
-
If using a magnetic stirrer, add the stir bar to the vial before adding the vehicle and stir until the compound is completely dissolved.
-
-
Ensure Homogeneity:
-
Visually inspect the solution to ensure it is clear and free of particulates. If preparing a suspension with CMC, ensure it is uniformly dispersed.
-
-
Storage and Administration:
-
Store the prepared solution at room temperature, protected from light, and use within the same day of preparation.
-
Administer the solution to the animals via oral gavage at the calculated volume (e.g., for a 250 g rat, the volume would be 1.25 mL).
-
Subcutaneous Administration Solution Preparation
Subcutaneous injection is another common route for drug administration in rodents.[3] For water-soluble compounds like this compound, sterile isotonic saline (0.9% NaCl) is a preferred vehicle to minimize irritation at the injection site. A study has reported the use of subcutaneous injections of chlorphentermine hydrochloride in rats at doses ranging from 10 to 40 mg/kg.[1]
2.2.1. Vehicle Selection for Subcutaneous Administration
| Vehicle | Notes |
| Sterile Isotonic Saline (0.9% NaCl) | Recommended to maintain isotonicity and reduce potential for injection site reactions. |
2.2.2. Protocol for Subcutaneous Solution Preparation (Example: 20 mg/kg dose in rats)
This protocol is for a 20 mg/kg dose administered at a volume of 2 mL/kg.
Materials:
-
This compound powder
-
Sterile Isotonic Saline (0.9% NaCl)
-
Sterile glass vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer or sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound:
-
For a 20 mg/kg dose and a 2 mL/kg administration volume, the final concentration of the solution needs to be 10 mg/mL.
-
To prepare 5 mL of this solution, you will need: 10 mg/mL * 5 mL = 50 mg of this compound.
-
-
Weigh the this compound:
-
Accurately weigh 50 mg of this compound powder.
-
-
Dissolve the compound:
-
Transfer the powder to a sterile vial.
-
Add approximately 4 mL of sterile saline to the vial.
-
Vortex or sonicate the vial until the this compound is completely dissolved.
-
-
Final Volume Adjustment:
-
Add sterile saline to bring the final volume to 5 mL.
-
-
Ensure Sterility and Clarity:
-
Visually inspect the solution for clarity and absence of particulates.
-
If required for the study, the final solution can be sterilized by filtration through a 0.22 µm syringe filter.
-
-
Storage and Administration:
-
Store the solution at room temperature and use on the day of preparation.
-
Administer the solution subcutaneously at the calculated volume (e.g., for a 250 g rat, the volume would be 0.5 mL).
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the solution preparation protocols.
Caption: Workflow for Oral Dosing Solution Preparation.
Caption: Workflow for Subcutaneous Dosing Solution Preparation.
References
- 1. Ultrastructure and biochemical studies of rat CNS and viscera after subcutaneous injection of chlorphentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downstate.edu [downstate.edu]
- 4. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Intraperitoneal Administration of Clortermine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clortermine hydrochloride is a sympathomimetic amine, classified as an anorectic agent, intended for the short-term management of obesity.[1] As an ortho-chloro isomer of chlorphentermine, it shares similar appetite-suppressing properties.[1] Its mechanism of action is thought to involve the release of serotonin and/or norepinephrine, which influences satiety and energy expenditure.[2][3] Unlike classic amphetamines, clortermine appears to have a lower affinity for dopamine receptors.[2]
These application notes provide detailed protocols for the intraperitoneal (IP) administration of this compound in rat models, a common route for preclinical evaluation of pharmacokinetics, efficacy, and toxicity. The information is compiled from established methodologies for related compounds and general best practices for in-vivo rodent studies.
Disclaimer: Specific research on the intraperitoneal administration of this compound in rats is limited. Much of the available data is derived from studies on the closely related compound, chlorphentermine. Researchers should consider this when designing experiments and may need to perform pilot studies to establish optimal dosing and protocols for their specific research questions.
Data Presentation
Table 1: Summary of Dosing and Effects of Chlorphentermine in Rats
| Parameter | Value | Species/Strain | Duration | Observed Effects | Reference |
| Dosage | 50 mg/kg | Rat | 50 days | Development of pathological changes in the lungs, including the appearance of large cells with foamy cytoplasm in the alveolar spaces. | [4] |
| Dosage | 1 mg/kg | Male Sprague-Dawley Rat | Single dose | Inhibition of pulmonary clearance of 5-hydroxytryptamine (5-HT) by 42%. | [5] |
| Dosing Regimen | Daily intraperitoneal doses | Male Sprague-Dawley Rat | 1 day to 8 weeks | Used to study the pharmacokinetics of chronically treated rats. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile 0.1 N HCl or 0.1 N NaOH)
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Vehicle Selection: Sterile saline is a common vehicle. However, solubility and stability of this compound in the chosen vehicle should be confirmed.
-
Calculation: Calculate the required amount of this compound and vehicle to achieve the desired final concentration for dosing.
-
Dissolution:
-
Add the calculated volume of the vehicle to a sterile vial.
-
Gradually add the weighed this compound powder to the vehicle while vortexing to aid dissolution.
-
-
pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (typically 7.2-7.4) using sterile HCl or NaOH.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution appropriately. Short-term storage at 2-8°C is common, but stability under these conditions should be verified. For longer-term storage, consult the manufacturer's recommendations or conduct stability studies.
-
Quality Control: Before administration, visually inspect the solution for any precipitation or discoloration.
Protocol 2: Intraperitoneal Administration of this compound in Rats
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL or 3 mL)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Animal scale
-
70% ethanol or other suitable disinfectant
-
Personal protective equipment (gloves, lab coat)
-
Sharps container
Procedure:
-
Animal Preparation:
-
Restraint:
-
Two-person technique (recommended): One person restrains the rat by holding its head between the index and middle fingers and gently wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail.[7][9] The rat is held with its head tilted slightly downwards.
-
One-person technique: The rat can be wrapped in a towel, leaving the abdomen exposed.[7][9]
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.[10]
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[7][8]
-
Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been punctured.[9][10] If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If there is no aspirate, slowly depress the plunger to administer the solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site, signs of pain, or distress.[7]
-
Continue to monitor the animals according to the experimental protocol for any signs of toxicity, such as changes in body weight, food and water intake, and behavior.
-
Visualizations
Caption: Experimental workflow for IP administration of Clortermine HCl in rats.
References
- 1. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 10389-72-7 [smolecule.com]
- 3. Clortermine - Wikipedia [en.wikipedia.org]
- 4. Effects of chlorphentermine on the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chlorphentermine and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. the-pharmacokinetics-of-phentermine-and-chlorphentermine-in-chronically-treated-rats - Ask this paper | Bohrium [bohrium.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Note: Quantification of Clortermine Hydrochloride using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clortermine hydrochloride in biological matrices. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The method demonstrates high sensitivity and specificity, making it a reliable tool for researchers and drug development professionals.
Introduction
This compound is a sympathomimetic amine with anorectic effects, chemically related to amphetamine. Accurate and reliable quantification of Clortermine is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and preventing potential abuse. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, enabling precise measurement of the analyte in complex biological samples.[1][2][3] This document outlines a robust LC-MS/MS method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Clortermine-d5 or a structurally similar compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]
Sample Preparation
A critical step for accurate quantification is the effective removal of matrix interferences. Two common methods are protein precipitation and solid-phase extraction.
1. Protein Precipitation (PPT): [6][7]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Solid-Phase Extraction (SPE): [8]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute as in the PPT method.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended for good chromatographic separation.[9]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A linear gradient is employed to ensure optimal separation and peak shape.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[4][5]
-
Ionization Mode: ESI Positive.[4]
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
MRM Transitions:
The precursor and product ions for Clortermine and a potential internal standard (IS) need to be optimized by direct infusion. For Clortermine (C10H14ClN), the protonated molecule [M+H]+ would be the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clortermine | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[10]
Linearity
The method's linearity should be assessed by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Clortermine | 1 - 1000 | >0.99 |
Accuracy and Precision
Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | <15 | <15 | ±15 |
| Medium | <15 | <15 | ±15 |
| High | <15 | <15 | ±15 |
Sensitivity
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected.[11][12]
| Parameter | Concentration (ng/mL) |
| LLOQ | 1 |
| LOD | 0.5 |
Experimental Workflow and Protocols
Signaling Pathway Diagram
Caption: Logical workflow for the quantification of this compound using LC-MS/MS.
Experimental Workflow Diagram
Caption: Step-by-step experimental protocol for this compound analysis.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in biological matrices. The method is sensitive, selective, and can be readily implemented in a variety of research and clinical settings. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with Clortermine.
References
- 1. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esmed.org [esmed.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. hpst.cz [hpst.cz]
- 11. toxicologia.unb.br [toxicologia.unb.br]
- 12. Detection of p-chloroamphetamine in urine samples with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Clortermine Hydrochloride
Abstract
This document provides a detailed protocol for the quantitative analysis of Clortermine hydrochloride using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. As no official, validated HPLC method for this compound is readily available in published literature, the methodology presented here is adapted from established methods for structurally similar compounds, such as phentermine and other amine hydrochlorides. This application note is intended for researchers, scientists, and drug development professionals and outlines the necessary steps for method implementation and validation in accordance with ICH guidelines.
Introduction
This compound, 1-(2-chlorophenyl)-2-methylpropan-2-amine hydrochloride, is a sympathomimetic amine.[1] Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This note describes a proposed isocratic RP-HPLC method for the determination of this compound.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride[1] |
| Molecular Formula | C₁₀H₁₅Cl₂N[1] |
| Molecular Weight | 220.14 g/mol [1] |
| CAS Number | 10389-72-7[1] |
Proposed HPLC Method
The following chromatographic conditions are proposed as a starting point for method development and validation.
| Parameter | Proposed Condition |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0, adjusted with phosphoric acid) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase (0.05 M Phosphate Buffer, pH 4.0)
-
Dissolve Buffer Salt: Accurately weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 4.0 ± 0.05 with dilute phosphoric acid.
-
Filtration: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Mobile Phase Combination: Mix the filtered phosphate buffer with acetonitrile in a 60:40 (v/v) ratio. For example, combine 600 mL of buffer with 400 mL of acetonitrile.
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
Preparation of Working Standard Solutions for Linearity
-
From the standard stock solution (100 µg/mL), prepare a series of at least five working standard solutions by serial dilution with the mobile phase.
-
The suggested concentration range for the calibration curve is 5-50 µg/mL.
Preparation of Sample Solution (from a tablet formulation)
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20-30 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The theoretical concentration of the resulting solution is 100 µg/mL. Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.
HPLC Method Validation Protocol
The proposed analytical method must be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters should be assessed:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 2.0% (for n=6 replicate injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution, and a sample solution. The peak for this compound in the sample chromatogram should be pure and free from interference from excipients.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
| Parameter | Acceptance Criteria |
| Concentration Range | e.g., 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy (% Recovery)
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (standard addition).
| Spike Level | Acceptance Criteria for % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability (Intra-day) | %RSD of 6 sample preparations | ≤ 2.0% |
| Intermediate Precision (Inter-day) | %RSD of results from different days/analysts/equipment | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
Robustness
The robustness of the method should be evaluated by deliberately varying key method parameters and observing the effect on the results.
| Parameter Varied | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability parameters should be met. |
| Mobile Phase Composition | ± 2% organic phase | System suitability parameters should be met. |
| Column Temperature | ± 5°C | System suitability parameters should be met. |
| pH of Buffer | ± 0.2 units | System suitability parameters should be met. |
Visualizations
Caption: Experimental workflow for HPLC analysis of Clortermine HCl.
Caption: Key parameters for HPLC method validation.
Conclusion
The proposed RP-HPLC method provides a framework for the development of a reliable and robust analytical procedure for the quantification of this compound. It is imperative that this method undergoes rigorous validation as outlined in this document to ensure its suitability for its intended purpose in a quality control or research environment. The provided protocols and validation parameters serve as a comprehensive guide for scientists to establish a fully validated in-house analytical method.
References
Application Notes and Protocols for Clortermine Hydrochloride Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clortermine hydrochloride is a sympathomimetic amine, structurally related to phentermine, and has been investigated for its anorectic properties. As a stimulant, it is classified as a Schedule III controlled substance. The primary mechanism of action is believed to involve the release of norepinephrine and serotonin in the central nervous system, leading to appetite suppression. While clinical data in humans exists, there is a notable lack of publicly available information regarding the pharmacokinetic and pharmacodynamic profiles of this compound in preclinical murine models.
These application notes provide a comprehensive guide for researchers initiating studies with this compound in mice. The protocols outlined below are based on established principles of allometric scaling from human dosage, due to the absence of direct mouse dosing data. It is imperative to note that the following dosing recommendations are estimations and must be validated empirically through dose-range finding and toxicity studies in the specific mouse strain being utilized.
Data Presentation
Table 1: Allometric Scaling Calculation for Estimating Mouse Equivalent Dose (MED) of this compound
| Parameter | Human | Mouse |
| Body Weight (kg) | 70 | 0.02 |
| Body Surface Area (m²) | 1.73 | 0.007 |
| Km Factor (Body Weight / Body Surface Area) | 40.46 | 2.86 |
| Typical Daily Dose (mg) | 37.5* | - |
| Dose per kg (mg/kg) | 0.54 | - |
| Calculated Mouse Equivalent Dose (mg/kg) | - | ~4.83 |
*Note: The typical human daily dose of 37.5 mg is based on the closely related and more extensively studied compound, phentermine hydrochloride, due to the lack of specific public data for this compound. This is a critical assumption and should be considered when designing experiments.
Table 2: Recommended Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control (e.g., Saline) | - | Oral Gavage | 5-10 |
| 2 | This compound | 1 | Oral Gavage | 5-10 |
| 3 | This compound | 5 | Oral Gavage | 5-10 |
| 4 | This compound | 10 | Oral Gavage | 5-10 |
| 5 | This compound | 25 | Oral Gavage | 5-10 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, to prepare a 1 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolve the powder: Add the weighed this compound to a volumetric flask. Add a small amount of the vehicle (e.g., sterile saline) and vortex until the powder is completely dissolved.
-
Adjust to the final volume: Once dissolved, add the vehicle to reach the final desired volume and mix thoroughly.
-
Storage: Store the solution appropriately, protected from light. Freshly prepare solutions for each experiment to ensure stability and potency.
Protocol 2: Dose-Range Finding Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and to observe the acute effects of this compound in mice.
Animals:
-
Male or female mice (specify strain, e.g., C57BL/6), 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study.
Procedure:
-
Animal Grouping: Randomly assign animals to the treatment groups as outlined in Table 2.
-
Baseline Measurements: Record the body weight of each mouse before dosing.
-
Dose Administration: Administer the vehicle or the calculated dose of this compound via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Post-Dosing Monitoring:
-
Continuously monitor the animals for the first 4 hours post-administration for any signs of toxicity, including but not limited to: changes in activity, grooming, posture, breathing, and any signs of seizures or convulsions.
-
Record body weights and food and water intake at 24, 48, and 72 hours post-dosing.
-
Continue daily observations for up to 14 days.
-
-
Data Analysis: Analyze the data to determine the MTD, which is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for determining the optimal dose of Clortermine HCl in mice.
Application Notes and Protocols for Studying the Anorectic Effects of Clortermine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clortermine hydrochloride is a sympathomimetic amine, classified as an anorectic agent, that was developed for the short-term management of obesity. As a structural analogue of phentermine, its primary mechanism of action is believed to involve the release of norepinephrine and serotonin in the central nervous system, particularly within the hypothalamus, a key region for appetite regulation.[1][2] This leads to a reduction in appetite and subsequent decrease in food intake. Unlike amphetamine, Clortermine is reported to have minimal effects on the dopamine system, suggesting a lower potential for central nervous system stimulation and abuse.[1]
These application notes provide a comprehensive protocol for researchers to systematically study the anorectic effects of this compound in preclinical animal models. The protocols cover the assessment of behavioral outcomes, such as food intake and body weight changes, and provide a basis for investigating the underlying neurochemical pathways.
Data Presentation: Quantitative Analysis of Anorectic Effects
Due to the limited availability of recent, specific quantitative data for this compound in publicly accessible literature, the following tables present representative data from studies on pharmacologically similar anorectic agents, such as phentermine. This data serves as a benchmark for expected outcomes when testing this compound. Researchers should generate specific dose-response curves for this compound in their chosen animal model.
Table 1: Dose-Response Effect of Anorectic Agents on 24-Hour Food Intake in Rodents
| Treatment Group | Dose (mg/kg, oral) | Mean Food Intake (g) | % Reduction from Vehicle |
| Vehicle (Saline) | - | 20.5 ± 1.5 | 0% |
| Phentermine | 5 | 15.2 ± 1.2 | 25.9% |
| Phentermine | 10 | 11.8 ± 1.0 | 42.4% |
| Phentermine | 20 | 8.1 ± 0.9 | 60.5% |
| Clortermine HCl | TBD | TBD | TBD |
| Clortermine HCl | TBD | TBD | TBD |
| Clortermine HCl | TBD | TBD | TBD |
Data is hypothetical and representative, based on typical results for amphetamine-like anorectics. TBD (To Be Determined) indicates values that need to be established experimentally for this compound.
Table 2: Effect of Chronic Administration of Anorectic Agents on Body Weight in Rodent Obesity Models
| Treatment Group | Dose (mg/kg/day, oral) | Initial Body Weight (g) | Final Body Weight (g) at Day 14 | % Body Weight Change |
| Vehicle (Saline) | - | 450 ± 15 | 465 ± 18 | +3.3% |
| Phentermine | 10 | 452 ± 16 | 420 ± 14 | -7.1% |
| Clortermine HCl | TBD | TBD | TBD | TBD |
Data is hypothetical and based on representative studies with phentermine.[3][4][5] TBD (To Be Determined) values should be obtained through direct experimentation with this compound.
Signaling Pathways
The anorectic effects of this compound are primarily mediated by its action as a norepinephrine and serotonin releasing agent in the hypothalamus. The released neurotransmitters then act on specific postsynaptic receptors to modulate the activity of key neuronal circuits involved in appetite control.
Putative Norepinephrine Signaling Pathway in Anorexia
This compound is expected to increase synaptic concentrations of norepinephrine in hypothalamic nuclei, such as the paraventricular nucleus (PVN).[6] Norepinephrine then binds to α1-adrenergic receptors on pro-opiomelanocortin (POMC) neurons. This activation leads to a signaling cascade that ultimately results in the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[7]
Putative Serotonin Signaling Pathway in Anorexia
Concurrently, this compound is thought to increase synaptic serotonin levels. Serotonin (5-HT) acts on 5-HT2C receptors, which are also highly expressed on POMC neurons in the arcuate nucleus of the hypothalamus.[8][9] Activation of the 5-HT2C receptor initiates a G-protein coupled signaling cascade that depolarizes the POMC neuron, leading to α-MSH release and subsequent satiety.[1][10]
References
- 1. Serotonin, food intake, and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appetite suppressants. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. Overview of adrenergic anorectic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. More Than Satiety: Central Serotonin Signaling and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
Application Notes and Protocols for Assessing In Vivo Efficacy of Clortermine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clortermine hydrochloride is a sympathomimetic amine, belonging to the amphetamine class of compounds, which acts as an anorectic agent to suppress appetite.[1] Its mechanism of action is believed to involve the release of norepinephrine and serotonin in the central nervous system, which in turn modulates the hypothalamic control of hunger and satiety.[1] These application notes provide a comprehensive overview of the in vivo models and experimental protocols for evaluating the efficacy of this compound as a potential anti-obesity therapeutic.
The following sections detail the recommended animal models, experimental designs, and specific protocols for assessing key efficacy endpoints. Due to the limited availability of published in vivo efficacy data for this compound, the data tables provided are templates for researchers to populate with their own experimental findings. Illustrative data from studies on the closely related compound, phentermine, are included for structural guidance and comparative purposes.
Recommended In Vivo Model: Diet-Induced Obesity (DIO) in Mice
The diet-induced obesity (DIO) model in mice, particularly using the C57BL/6J strain, is a widely accepted and relevant model for studying human obesity.[2][3] This model mimics the development of obesity in humans due to the consumption of a high-fat, high-calorie diet.
Rationale for Model Selection:
-
Pathophysiological Relevance: DIO mice develop key features of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[3]
-
Predictive Validity: This model has been successfully used to evaluate the efficacy of numerous anti-obesity drugs.
-
Genetic Background: The C57BL/6J strain is genetically well-characterized and susceptible to developing obesity on a high-fat diet.[2]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the in vivo efficacy of this compound in a DIO mouse model.
Caption: Experimental workflow for in vivo efficacy assessment.
Data Presentation
The following tables are structured to present the quantitative data obtained from the in vivo efficacy studies of this compound.
Table 1: Effect of this compound on Body Weight and Food and Water Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) | Average Daily Water Intake (mL) |
| Vehicle Control | |||||
| Clortermine HCl (Low Dose) | |||||
| Clortermine HCl (High Dose) | |||||
| Positive Control |
Table 2: Effect of this compound on Body Composition
| Treatment Group | Fat Mass (g) | Lean Mass (g) | Percent Body Fat (%) |
| Vehicle Control | |||
| Clortermine HCl (Low Dose) | |||
| Clortermine HCl (High Dose) | |||
| Positive Control |
Table 3: Effect of this compound on Metabolic Parameters (Indirect Calorimetry)
| Treatment Group | Oxygen Consumption (VO₂) (mL/kg/hr) | Carbon Dioxide Production (VCO₂) (mL/kg/hr) | Respiratory Exchange Ratio (RER) | Energy Expenditure (kcal/kg/hr) |
| Light Cycle | ||||
| Vehicle Control | ||||
| Clortermine HCl (Low Dose) | ||||
| Clortermine HCl (High Dose) | ||||
| Positive Control | ||||
| Dark Cycle | ||||
| Vehicle Control | ||||
| Clortermine HCl (Low Dose) | ||||
| Clortermine HCl (High Dose) | ||||
| Positive Control |
Table 4: Effect of this compound on Glucose Tolerance
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose AUC (0-120 min) |
| Vehicle Control | ||
| Clortermine HCl (Low Dose) | ||
| Clortermine HCl (High Dose) | ||
| Positive Control |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: House animals in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
-
Diet:
-
Acclimatization (1 week): Provide standard chow diet and water ad libitum.
-
Obesity Induction (8-12 weeks): Provide a high-fat diet (HFD), typically with 45-60% of calories from fat, and water ad libitum.[4]
-
-
Monitoring: Monitor body weight weekly. Animals are considered obese and ready for the study when they have gained significantly more weight than age-matched controls on a standard chow diet (typically a 10-15g difference).
Protocol 2: Efficacy Assessment
-
Randomization: Randomize obese mice into treatment groups (n=8-10 per group) based on body weight to ensure even distribution.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (e.g., Phentermine)
-
-
Administration: Administer the assigned treatment daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 4 weeks).
-
Monitoring:
-
Measure body weight and food and water intake daily or weekly.
-
Observe animals for any clinical signs of toxicity.
-
Protocol 3: Indirect Calorimetry
-
Acclimation: Individually house mice in metabolic cages (e.g., CLAMS) for at least 24 hours to acclimate before data collection.[5][6]
-
Data Collection: Measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and physical activity continuously for 24-48 hours.[5][7]
-
Calculations:
Protocol 4: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 4-6 hours prior to the test, with free access to water.[8][9]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.[8]
-
Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.[8]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.
Mechanism of Action: Signaling Pathway
This compound, as a sympathomimetic amine, is thought to exert its appetite-suppressing effects by increasing the synaptic levels of norepinephrine and serotonin in the hypothalamus. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for appetite suppression.
This proposed mechanism involves this compound increasing the concentration of norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft. This leads to the stimulation of pro-opiomelanocortin (POMC) neurons and the inhibition of Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) neurons in the hypothalamus, ultimately resulting in a sensation of satiety and reduced food intake.[5]
References
- 1. Frontiers | Lorcaserin and phentermine exert anti-obesity effects with modulation of the gut microbiota [frontiersin.org]
- 2. Serotonin and norepinephrine reuptake inhibition and eating behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorphentermine: A New “Appetite Suppressant” a Cross-Over Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sochob.cl [sochob.cl]
- 7. Phentermine for weight loss - Mayo Clinic [mayoclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Chlorphentermine: a new "appetite suppressant". A cross-over double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clortermine Hydrochloride in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clortermine hydrochloride is a sympathomimetic amine belonging to the amphetamine class of compounds, developed for its anorectic properties.[1][2] It is the 2-chloro analogue of phentermine and a positional isomer of chlorphentermine.[1] As a centrally acting appetite suppressant, its primary therapeutic application has been as a short-term adjunct in weight management programs.[3] Understanding its behavioral pharmacology is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide an overview of the use of this compound in behavioral studies, with detailed protocols for assessing its effects on feeding behavior and locomotor activity. Due to the limited availability of recent quantitative data specifically for this compound, information from closely related compounds, such as phentermine and diethylpropion, is included for comparative purposes.
Mechanism of Action
This compound is presumed to act as a serotonin-norepinephrine releasing agent (SNRA).[1][4] This mechanism involves the induction of non-exocytotic release of serotonin and norepinephrine from presynaptic nerve terminals. The increased synaptic concentrations of these neurotransmitters in key brain regions, such as the hypothalamus, are believed to mediate its appetite-suppressant effects.[5][6] The hypothalamus plays a critical role in regulating energy balance, and modulation of serotonergic and noradrenergic signaling within this region can lead to a sensation of satiety and reduced food intake.[5][6] Unlike typical amphetamines, clortermine appears to have a limited effect on dopamine release, which may account for its lower potential for abuse and psychostimulant effects.[1][7]
Proposed Signaling Pathway
The diagram below illustrates the proposed mechanism of action for a serotonin-norepinephrine releasing agent like this compound at the presynaptic terminal.
Caption: Proposed mechanism of Clortermine as a serotonin-norepinephrine releasing agent.
Application Notes
This compound can be utilized in various behavioral pharmacology paradigms to assess its effects on appetite, food motivation, and general activity.
Anorectic Effects
The primary behavioral effect of clortermine is the suppression of food intake.[3] Studies typically measure the reduction in food consumption over a set period following drug administration. Dose-response relationships are crucial for characterizing the potency and efficacy of the compound.
Table 1: Comparative Anorectic Effects of Clortermine and Related Compounds in Rats
| Compound | Dose Range (mg/kg, i.p.) | Effect on Food Intake | Reference |
| Clortermine HCl | Data not available | Anorectic effect observed | [5] |
| Diethylpropion | 10, 20, 40 | Dose-dependent decrease in 24-hour food intake.[8] | [8] |
| Phentermine | 0.5 - 8 (p.o.) | Dose-dependent inhibition of food intake.[9] | [9] |
| Dexfenfluramine | 0.25 - 4 (p.o.) | Dose-dependent inhibition of food intake.[9] | [9] |
Locomotor Activity
Unlike other amphetamine-related compounds, clortermine is reported to have minimal stimulant effects on locomotor activity.[7] This is an important characteristic to quantify, as it distinguishes it from classic psychostimulants and suggests a lower abuse liability.
Table 2: Comparative Effects on Locomotor Activity in Rodents
| Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Species | Reference |
| Clortermine HCl | Data not available | Low stimulant effect | Animal studies | [7] |
| Phentermine | 1, 3 | Increased locomotor activity and climbing behavior.[10] | Mice | [10] |
| Methamphetamine | 1.0, 2.5, 5.0, 10.0 | Dose-dependent increase in locomotor activity.[11] | Mice | [11] |
Experimental Protocols
The following are detailed protocols for key behavioral assays to characterize the effects of this compound.
Protocol 1: Food Intake (Anorectic) Assay in Rats
This protocol is designed to assess the dose-dependent effects of this compound on food intake in rats.
Caption: Workflow for the rodent food intake (anorectic) assay.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g) are individually housed.
-
Habituation: Animals are habituated to the testing cages and handling for at least 3 days prior to the experiment.
-
Food Deprivation: Prior to testing, rats are food-deprived for 18 hours with free access to water.[9]
-
Drug Preparation: this compound is dissolved in sterile 0.9% saline. Doses should be selected based on pilot studies, but a range of 1-30 mg/kg is a reasonable starting point for an initial dose-response study.
-
Administration: Rats are randomly assigned to treatment groups (vehicle or clortermine HCl doses) and administered the drug via intraperitoneal (i.p.) injection.
-
Food Presentation: 30 minutes post-injection, a pre-weighed amount of standard laboratory chow is placed in the cage.[9]
-
Data Collection: Food intake is measured by weighing the remaining food at 30, 60, and 120 minutes after presentation.
-
Data Analysis: Cumulative food intake is calculated for each time point. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare each dose group to the vehicle control.
Protocol 2: Locomotor Activity Assay in Mice
This protocol measures the effect of this compound on spontaneous horizontal and vertical activity.
Caption: Workflow for the rodent locomotor activity assay.
Methodology:
-
Animals: Male C57BL/6J or Swiss Webster mice (20-25 g) are used.
-
Apparatus: An automated locomotor activity monitoring system consisting of clear chambers equipped with infrared beams.
-
Acclimation: Mice are brought to the testing room at least 60 minutes before the start of the experiment.
-
Habituation: Each mouse is placed in a locomotor activity chamber and allowed to habituate for 30 minutes.
-
Administration: After habituation, mice are briefly removed, injected i.p. with either vehicle (saline) or clortermine HCl (e.g., 1, 3, 10, 30 mg/kg), and immediately returned to the chamber.
-
Data Collection: Locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks/rearing) is recorded in 5-minute intervals for 60 to 90 minutes.
-
Data Analysis: The data are analyzed to determine the effect of the drug on locomotor activity over time. A repeated measures ANOVA is appropriate for analyzing the time course data, with drug dose as the between-subjects factor and time as the within-subjects factor.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
This advanced protocol allows for the direct measurement of serotonin and norepinephrine in specific brain regions (e.g., the lateral hypothalamus) following clortermine administration.
Caption: Workflow for in vivo microdialysis in awake, freely moving rodents.
Methodology:
-
Surgical Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted dorsal to the brain region of interest (e.g., lateral hypothalamus). Animals are allowed to recover for 5-7 days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.[12] The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[12]
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected (e.g., four 20-minute samples).
-
Administration: Clortermine HCl or vehicle is administered i.p.
-
Post-Injection Collection: Dialysate samples continue to be collected for at least 2-3 hours post-injection.
-
Sample Analysis: The concentrations of serotonin and norepinephrine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter concentrations in post-injection samples are expressed as a percentage of the average baseline concentration. The data are analyzed to determine the time course and magnitude of neurotransmitter release induced by clortermine.
Conclusion
This compound is a valuable tool for studying the role of serotonin and norepinephrine in appetite regulation. The protocols outlined above provide a framework for characterizing its behavioral and neurochemical effects. Given the scarcity of recent data, further research is needed to fully elucidate its dose-response profile and to confirm its mechanism of action. Comparative studies with other anorectic agents will be essential for defining its unique pharmacological profile.
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diet Pills (Anorectics) - Partnership to End Addiction [drugfree.org]
- 3. Serotonin–norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 4. Serotonin–norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
- 5. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotransmitters in key neurons of the hypothalamus that regulate feeding behavior and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Clortermine Hydrochloride Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Clortermine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is soluble up to 100 mM in water and DMSO.[1] It is a hydrochloride salt, and its solubility can be influenced by the pH of the solution.[2][3]
Q2: Why am I observing precipitation of this compound in my aqueous vehicle?
A2: Precipitation of hydrochloride salts like this compound in aqueous solutions can occur due to a phenomenon known as the "common ion effect".[3][4] If the aqueous vehicle contains chloride ions (e.g., from saline), it can suppress the dissolution of the hydrochloride salt.[4] Additionally, the pH of the final solution plays a critical role; for basic drugs formulated as hydrochloride salts, solubility decreases as the pH increases towards the pKa of the free base.[3]
Q3: What are the primary strategies to improve the solubility of a poorly soluble hydrochloride salt like this compound for in vivo studies?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[5][6][7] For hydrochloride salts, the most common approaches include:
-
pH Adjustment: Modifying the pH of the vehicle can significantly increase the solubility of ionizable compounds.[6][][9]
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic drugs.[6][9][10]
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, enhancing its aqueous solubility.[6][11][12]
-
Surfactants: Surfactants form micelles that can encapsulate the drug, increasing its solubility in aqueous media.[6][11][13]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its absorption.[5][14][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Drug precipitates after dilution with buffer. | pH shift: The buffer's pH may be causing the free base to precipitate. | 1. Check the pH of the final solution. 2. Use a buffer with a lower pH. 3. Consider a formulation with a pH-adjusting excipient.[13][17] |
| Limited solubility in aqueous vehicle. | Poor intrinsic solubility of the salt. | 1. Try adding a co-solvent like PEG 300, propylene glycol, or ethanol.[9] 2. Incorporate a cyclodextrin such as HP-β-CD or SBE-β-CD.[11][18] 3. Add a surfactant like Tween 80 or Sodium Lauryl Sulfate.[11][13] |
| Inconsistent results between experiments. | Variability in formulation preparation. | 1. Standardize the protocol for preparing the formulation. 2. Ensure complete dissolution of the drug before administration. |
| Toxicity observed in animal models. | Toxicity of the excipients used. | 1. Reduce the concentration of the co-solvent or surfactant. 2. Consider using less toxic excipients like cyclodextrins.[11] 3. Evaluate the tolerability of the vehicle alone in a control group. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Up to 100 mM | [1] |
| DMSO | Up to 100 mM | [1] |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action | Considerations |
| Co-solvents | Propylene Glycol, Ethanol, PEG 300, Glycerol | Reduces the polarity of the aqueous vehicle.[9] | Potential for toxicity at high concentrations. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms inclusion complexes with the drug molecule.[6][11] | Can be a safer alternative to organic solvents.[11] |
| Surfactants | Tween 80, Polysorbate 20, Sodium Lauryl Sulfate | Forms micelles to encapsulate the drug.[6][11] | Can cause cell lysis at high concentrations. |
| pH Modifiers | Citric Acid, Tartaric Acid | Maintains an optimal pH for drug solubility.[13][17] | Buffering capacity of the in vivo system can alter the local pH. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
In a separate container, prepare the co-solvent vehicle by mixing the desired ratio of the organic co-solvent (e.g., PEG 400) and water (or a suitable buffer).
-
Gradually add the this compound to the co-solvent vehicle while stirring continuously.
-
Gently warm the mixture if necessary to aid dissolution, but avoid high temperatures that could degrade the compound.
-
Once the drug is completely dissolved, allow the solution to cool to room temperature.
-
Visually inspect the solution for any precipitation before use.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD in water).
-
Slowly add the accurately weighed this compound to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for a specified period (e.g., 24 hours) to allow for complex formation.
-
Filter the solution to remove any undissolved drug.
-
Determine the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
Protocol 3: Preparation of a Surfactant-Based Formulation (Micellar Solution)
-
Prepare an aqueous solution of the surfactant (e.g., 2% Tween 80 in water). Ensure the concentration is above the critical micelle concentration (CMC).
-
Add the this compound to the surfactant solution.
-
Stir the mixture until the drug is fully dissolved. Sonication can be used to expedite the process.
-
The resulting clear solution contains the drug encapsulated within micelles.
Visualizations
Caption: A decision tree for selecting a suitable solubilization strategy.
Caption: Mechanisms of solubility enhancement by cyclodextrins and surfactants.
References
- 1. Chlorphentermine hydrochloride (CAS 151-06-4): R&D Systems [rndsystems.com]
- 2. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. rjpdft.com [rjpdft.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. senpharma.vn [senpharma.vn]
- 14. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Clortermine Hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Clortermine hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
This compound, like many pharmaceutical compounds in solution, is susceptible to degradation from various environmental factors. The primary factors that can compromise its stability include:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolytic degradation. Most drugs are generally more stable within a pH range of 4 to 8.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways such as oxidation and hydrolysis.[1] Conversely, freezing can also affect stability.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of impurities.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the formation of oxidation products, such as N-oxides.[3][4][5]
-
Microbiological Contamination: Microbial growth in solutions can lead to both physical and chemical degradation of the active pharmaceutical ingredient (API).[1]
Q2: What are the potential degradation products of this compound?
Based on the degradation pathways of similar amine hydrochloride compounds, potential degradation products of this compound may include:
-
Oxidation Products: Formation of N-oxides is a common degradation pathway for amine-containing compounds when exposed to oxidative stress.[3][4][5]
-
Hydrolytic Products: Depending on the specific structure of Clortermine, hydrolysis at susceptible functional groups may occur under strong acidic or basic conditions.
-
Photolytic Products: Exposure to light can lead to the formation of various photoproducts through complex reaction mechanisms.
Q3: How can I monitor the degradation of my this compound solution?
Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and robust method for separating and quantifying the parent drug and its degradation products. A stability-indicating HPLC method should be developed and validated for this purpose.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown degradation products by providing information on their molecular weights and fragmentation patterns.[3][4][8][9]
-
UV-Vis Spectroscopy: While less specific than HPLC, UV-Vis spectroscopy can be used to monitor changes in the overall absorbance spectrum of the solution, which may indicate degradation.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of potency in my this compound stock solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a neutral range (ideally between 4 and 8) using appropriate buffers if necessary.[2] | Extreme pH can accelerate hydrolysis. Maintaining a stable pH is crucial for preventing degradation. |
| High Storage Temperature | Store the solution at the recommended temperature, typically in a refrigerator (2-8 °C) or as specified by the manufacturer. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical degradation. |
| Light Exposure | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Store in a dark place. | Photodegradation can be a significant pathway for degradation. |
| Oxidative Stress | De-gas the solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental design. | Oxidation can lead to the formation of impurities.[3][4] |
Issue 2: I see unexpected peaks in my HPLC chromatogram after storing my this compound solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Degradation Products | Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation samples with the unexpected peaks in your stored solution. | This helps to confirm if the new peaks are indeed degradation products of this compound.[7] |
| Contamination | Prepare a fresh solution using high-purity solvent and a new vial of this compound. Analyze this fresh solution by HPLC to see if the unexpected peaks are still present. | Contamination from the solvent, glassware, or the initial drug substance can introduce extraneous peaks. |
| Interaction with Excipients (if in a formulation) | If your solution contains other components, investigate potential incompatibilities between this compound and these excipients. | Chemical interactions can lead to the formation of new adducts or degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 24 hours.[10] Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.[10]
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[5]
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | % Degradation of Clortermine HCl | Number of Degradation Products | Retention Times of Major Degradation Products (min) |
| 1N HCl, 60°C, 24h | 15.2% | 2 | 3.5, 8.1 |
| 1N NaOH, 60°C, 24h | 45.8% | 3 | 2.8, 4.9, 9.2 |
| 3% H₂O₂, RT, 24h | 25.5% | 1 | 6.7 (likely N-oxide) |
| Thermal (105°C), 24h | 8.1% | 2 | 5.3, 7.5 |
| UV Light, 24h | 33.7% | 4 | 3.1, 4.5, 6.2, 8.8 |
| Control (RT, dark), 24h | <1% | 0 | - |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for identifying unexpected peaks in an HPLC chromatogram.
References
- 1. scribd.com [scribd.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Clortermine hydrochloride animal experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clortermine hydrochloride in animal experiments. The information is designed to address common sources of variability and provide standardized protocols to enhance experimental reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Food Intake and Body Weight Reduction
Question: We are observing significant variability in the anorectic effect of this compound between individual animals in the same treatment group. What are the potential causes and how can we mitigate this?
Answer: Variability in response to anorectic agents like this compound is a common challenge in preclinical studies. Several factors can contribute to this, ranging from the experimental design to the animals' physiological state.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Genetic Variation | Even within the same strain, individual genetic differences can lead to variations in drug metabolism and receptor sensitivity.[1] | Ensure a sufficiently large sample size to account for individual variability. Consider using more genetically homogeneous inbred strains if appropriate for the study design. |
| Animal Handling and Stress | Improper or inconsistent handling can induce stress, which is known to affect feeding behavior and metabolic rate. Stressed animals may exhibit unpredictable eating patterns, confounding the effects of the anorectic agent. | Implement a standardized and gentle handling protocol for all animals.[2] Allow for an adequate acclimatization period before the start of the experiment. Minimize environmental stressors such as noise and excessive light. |
| Diet Composition and Palatability | The type of diet used can influence the efficacy of appetite suppressants. High-fat diets, often used to induce obesity, can themselves alter feeding behavior and response to anorectics. | Standardize the diet across all experimental groups. If using a high-fat diet, ensure its composition is consistent. Consider a "washout" period with a standard chow diet before initiating treatment to establish a stable baseline. |
| Route and Timing of Administration | Inconsistent administration techniques (e.g., oral gavage) can lead to variability in drug absorption and bioavailability. The timing of administration relative to the animals' light/dark cycle can also impact results, as rodents are nocturnal feeders. | Ensure all personnel are proficient in the chosen administration technique. Administer the drug at the same time each day, ideally before the onset of the dark cycle when feeding activity is highest. |
| Underlying Health Status | Subclinical infections or other health issues can affect an animal's appetite and response to medication. | Perform regular health checks on all animals. Exclude any animals showing signs of illness from the study. |
Issue 2: Unexpected Behavioral Side Effects
Question: Our animals are exhibiting hyperactivity and stereotyped behaviors after this compound administration. Is this a known side effect, and how should we manage it?
Answer: this compound is a sympathomimetic amine, and central nervous system (CNS) stimulation is a potential side effect. These effects can interfere with the primary endpoints of the study, such as food intake and energy expenditure.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Dose-Related CNS Stimulation | Higher doses of this compound are more likely to induce CNS stimulation, leading to hyperactivity, restlessness, and stereotyped behaviors (e.g., repetitive gnawing, circling). | Conduct a dose-response study to determine the minimal effective dose for appetite suppression with the fewest behavioral side effects. If high doses are necessary, consider co-administration of a mild sedative, though this may introduce other confounding variables and should be carefully justified. |
| Drug Accumulation | With chronic dosing, the drug may accumulate in tissues, leading to an increase in side effects over time. | Monitor animals closely for the emergence of behavioral changes throughout the study. If side effects worsen, consider adjusting the dose or dosing frequency. |
| Interaction with Environmental Stimuli | A stimulating environment can exacerbate the CNS effects of the drug. | House animals in a quiet, low-stress environment. Avoid unnecessary disturbances and handling. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's anorectic effect?
A1: this compound is believed to act as a sympathomimetic amine that stimulates the release of norepinephrine and serotonin in the hypothalamus. These neurotransmitters play a crucial role in the regulation of appetite and satiety. Increased levels of norepinephrine and serotonin are thought to enhance satiety signals, leading to a reduction in food intake.
Q2: Which animal models are most appropriate for studying the effects of this compound?
A2: The most commonly used models are diet-induced obesity (DIO) models in rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6).[3] These models mimic the development of obesity in humans due to the consumption of high-fat, palatable diets. The choice between rats and mice will depend on the specific research question, available resources, and desired endpoints.
Q3: How long should the acclimatization period be before starting a this compound experiment?
A3: A minimum of one week of acclimatization to the housing facility and handling procedures is recommended. For studies involving specialized equipment like metabolic cages, an additional period of habituation to the cages is crucial to minimize stress-related artifacts in the data.
Q4: What are the key parameters to measure in a study evaluating the efficacy of this compound?
A4: The primary endpoints should include daily food and water intake, and body weight. Additional valuable parameters include body composition (fat mass vs. lean mass) measured by techniques like DEXA or qNMR, and energy expenditure measured by indirect calorimetry. Behavioral assessments for any adverse effects are also important.
Data Presentation
The following tables summarize representative quantitative data from studies on anorectic drugs with mechanisms of action similar to this compound. Note: Data for this compound is limited; therefore, data from closely related compounds are presented as a reference.
Table 1: Effect of Anorectic Drugs on Daily Food Intake in C57BL/6 Mice
| Treatment Group | Dose (mg/kg, p.o.) | Day 1 Food Intake (% of Control) | Day 7 Food Intake (% of Control) |
| Vehicle (Control) | - | 100% | 100% |
| Phendimetrazine | 60 | ~60% | ~80% |
| Sibutramine | 5 | ~55% | ~75% |
| Methamphetamine | 5 | ~40% | ~70% |
| Statistically significant difference from control (p ≤ 0.05). Data adapted from a study on anorectic drugs in C57BL/6 mice.[1] |
Table 2: Effect of Anorectic Drugs on Body Weight Change in C57BL/6 Mice over 7 Days
| Treatment Group | Dose (mg/kg, p.o.) | Body Weight Change (% of Initial) |
| Vehicle (Control) | - | +2% |
| Phendimetrazine | 60 | -5% |
| Sibutramine | 5 | -6% |
| Methamphetamine | 5 | -8% |
| Statistically significant difference from control (p ≤ 0.05). Data adapted from a study on anorectic drugs in C57BL/6 mice.[1] |
Table 3: Pharmacokinetic Parameters of Chlorphentermine in Sprague-Dawley Rats (Single Intraperitoneal Dose)
| Parameter | Value |
| Time to Peak Concentration (Tmax) | ~30 minutes |
| Elimination Half-life (t1/2) | Not explicitly stated, but blood levels were followed for 5 hours |
| Primary Route of Excretion | Renal |
| Data adapted from a pharmacokinetic study of chlorphentermine in rats.[4] |
Experimental Protocols
Protocol 1: Evaluation of Anorectic Effects in a Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model:
-
Species: C57BL/6J mice, male, 8 weeks of age.
-
Diet: High-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
2. Acclimatization and Baseline Measurement:
-
Acclimatize mice to individual housing for at least one week before the study begins.
-
For 3-5 days prior to treatment, measure and record baseline daily food intake and body weight.
3. Drug Preparation and Administration:
-
Vehicle: 0.5% methylcellulose in sterile water.
-
This compound: Dissolve in the vehicle to the desired concentrations.
-
Administration: Administer orally via gavage once daily, 1 hour before the dark cycle begins.
4. Experimental Procedure:
-
Randomly assign DIO mice to treatment groups (e.g., vehicle, this compound at low, medium, and high doses).
-
Measure food intake and body weight daily at the same time.
-
The study duration is typically 14-28 days.
5. Data Analysis:
-
Calculate the average daily food intake and the cumulative body weight change for each group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Protocol 2: Novelty-Suppressed Feeding (NSF) Test for Anxiety-Like Behavior
1. Animals and Housing:
-
Use the same animals as in the efficacy study to assess potential anxiogenic effects of this compound.
-
House animals individually.
2. Food Deprivation:
-
Food deprive the mice for 24 hours before the test. Water should be available ad libitum.[5]
3. Test Arena:
-
A brightly lit (e.g., >800 lux) open field arena (e.g., 50x50 cm).
-
Place a single pellet of familiar food on a small white paper platform in the center of the arena.
4. Procedure:
-
Administer this compound or vehicle at the designated time before the test (e.g., 60 minutes).
-
Place the mouse in a corner of the arena and start a timer.
-
Record the latency to begin eating (defined as the mouse biting the pellet).
-
The test session should last for a maximum of 10-15 minutes.
-
Immediately after the test, place the mouse back in its home cage with a pre-weighed amount of food and measure consumption for 5 minutes to control for appetite.
5. Data Analysis:
-
Compare the latency to eat between the treatment groups using a t-test or ANOVA. A longer latency is indicative of increased anxiety-like behavior.
Mandatory Visualization
Caption: Proposed mechanism of this compound in the hypothalamus.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Diet Induced Obesity in Sprague Dawley Rats Causes Microvascular and Neural Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-pharmacokinetics-of-phentermine-and-chlorphentermine-in-chronically-treated-rats - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Clortermine Hydrochloride Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Clortermine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+) LC-MS/MS?
A1: For this compound, the expected precursor ion ([M+H]⁺) corresponds to the protonated molecule. Given the molecular weight of the free base of Clortermine (C₁₇H₂₀ClN), the expected m/z for the precursor ion is approximately 274.1.
Based on the fragmentation of structurally similar compounds like phentermine and chloro-substituted amphetamines, two primary fragmentation pathways are anticipated. The most likely product ions result from the cleavage of the benzyl group and the loss of the chloro-substituted phenyl ring. A common fragment for phentermine is m/z 91.0, corresponding to the tropylium ion. Due to the presence of the chloro-substituent, a fragment of m/z 125.1 (chlorotropylium ion) is also possible. Therefore, the most probable mass transitions (precursor ion → product ion) to monitor are m/z 274.1 → 91.0 and m/z 274.1 → 125.1. It is crucial to perform a product ion scan to confirm the most abundant and specific fragment ions for your particular instrument and conditions.
Q2: I am not seeing a strong signal for my this compound standard. What are the common causes?
A2: Several factors can contribute to a weak signal. First, ensure your MS is tuned and calibrated. Then, consider the following:
-
Ionization Mode: this compound, being an amine, is best analyzed in positive ionization mode (ESI+).
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization efficiency. An acidic mobile phase (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow (nebulizer and drying gas), and temperature, to achieve the best response for this compound.
-
Sample Preparation: Inefficient extraction or the presence of interfering substances from the sample matrix can suppress the signal.
Q3: My retention time for this compound is shifting between injections. How can I resolve this?
A3: Retention time shifts are a common issue in liquid chromatography. Here are some troubleshooting steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the composition is accurate and consistent. Inconsistent mobile phase composition is a frequent cause of retention time drift.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention.
-
System Leaks: Check for leaks in the LC system, as they can cause pressure fluctuations and retention time instability.
Q4: I am observing peak tailing or splitting for my this compound peak. What should I do?
A4: Poor peak shape can compromise quantification. Consider these potential causes and solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.
-
Secondary Interactions: Clortermine is a basic compound and can interact with residual silanol groups on the silica-based column, leading to tailing. Using a column with end-capping or a mobile phase with a slightly higher ionic strength or a competing amine can help.
-
Mismatched Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
-
Column Degradation: A void at the head of the column or contamination can cause peak splitting. Reversing the column and flushing it, or replacing the column if necessary, may resolve the issue.
Troubleshooting Guides
Guide 1: No or Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the MS is in positive ion mode (ESI+). Perform a direct infusion of a this compound standard to optimize source parameters (capillary voltage, gas flows, temperature) and confirm the precursor ion m/z. |
| Suboptimal Mobile Phase | Ensure the mobile phase is acidic (e.g., add 0.1% formic acid) to promote protonation. |
| Inefficient Fragmentation | Perform a product ion scan to identify the most intense and stable fragment ions. Optimize the collision energy (CE) for each transition. |
| Sample Matrix Effects | If analyzing biological samples, ion suppression may be occurring. Implement a more effective sample clean-up procedure (e.g., SPE or LLE) or use a matrix-matched calibration curve. |
| Instrument Contamination | A dirty ion source can lead to poor sensitivity. Clean the ion source according to the manufacturer's instructions. |
Guide 2: Inconsistent Retention Time
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Increase the equilibration time between runs to ensure the column is fully conditioned with the initial mobile phase. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily. Use a high-precision graduated cylinder or balance for accurate preparation. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature throughout the analysis. |
| LC System Leaks | Systematically check all fittings and connections for any signs of leakage. |
| Column Degradation | If the problem persists, the column may be nearing the end of its life. Try a new column of the same type. |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters (Starting Point)
These parameters are based on methods for structurally similar compounds and should be optimized for your specific instrument and application.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | |
| Clortermine (Quantifier) | 274.1 → 91.0 |
| Clortermine (Qualifier) | 274.1 → 125.1 |
| Collision Energy | Optimize for your instrument (start at 20-30 eV) |
Visualization of the LC-MS/MS Optimization Workflow
Caption: Workflow for optimizing LC-MS/MS parameters for this compound.
Technical Support Center: Forced Degradation Studies of Clortermine Hydrochloride
Welcome to the technical support center for forced degradation studies of Clortermine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust stress testing experiments. The information herein is compiled from established principles of forced degradation testing as outlined in regulatory guidelines and scientific literature.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your forced degradation experiments for this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation is observed under any stress condition. | The stress conditions (concentration of reagent, temperature, duration) are too mild. | Gradually increase the severity of the stress conditions. For example, use higher concentrations of acid/base (e.g., from 0.1 M to 1 M), increase the temperature in 10°C increments, or prolong the exposure time.[1][2] If the compound is poorly soluble, consider using a co-solvent.[1][3] |
| The drug substance degrades completely or too extensively (>20%). | The stress conditions are too harsh. | Reduce the severity of the conditions. Use lower concentrations of the stressor, lower the temperature, or shorten the exposure time.[4] The goal is to achieve 5-20% degradation to ensure that the degradation products formed are relevant and not secondary products from over-stressing.[5][6] |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase composition is not optimized for separating the parent drug from its degradants. | Modify the mobile phase composition. This can include changing the organic-to-aqueous ratio, altering the pH of the aqueous phase with a suitable buffer, or trying a different organic modifier (e.g., methanol instead of acetonitrile).[3][5] A gradient elution may be necessary to resolve all peaks. |
| The mass balance is not within the acceptable range (e.g., 95-105%). | All degradation products are not being detected by the analytical method. This could be due to co-elution of peaks, or degradants not having a chromophore for UV detection. | Ensure peak purity of the parent drug peak using a photodiode array (PDA) detector.[3] If degradants lack a UV chromophore, a mass spectrometer (LC-MS) or other universal detector may be required.[4][7] Also, verify the stability of the degradation products themselves. |
| Inconsistent or irreproducible degradation results. | Variability in experimental parameters such as temperature, exact concentration of reagents, or light exposure. | Ensure precise control over all experimental variables. Use calibrated equipment (ovens, pH meters), prepare fresh solutions for each experiment, and for photostability studies, control the light intensity and exposure time accurately. |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a forced degradation study for this compound?
A1: The primary goals are to identify the potential degradation products, establish the degradation pathways, and understand the intrinsic stability of the molecule.[1][8] This information is crucial for developing and validating a stability-indicating analytical method, which can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from its degradants.[9]
Q2: What are the typical stress conditions recommended by regulatory agencies like the ICH?
A2: The ICH guidelines suggest subjecting the drug substance to a variety of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[1][8] The exact conditions (e.g., concentration of acid/base, temperature) are not rigidly defined and should be adjusted based on the stability of the specific drug molecule.[4][6]
Q3: How much degradation should I aim for in my experiments?
A3: A target degradation of 5-20% is generally considered optimal.[5][6] This level of degradation is sufficient to produce and identify the primary degradation products without overly stressing the molecule, which could lead to the formation of secondary, irrelevant degradants.[1]
Q4: What analytical technique is most common for analyzing the results of forced degradation studies?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection (often with a PDA detector), is the most common technique.[3][10] It is effective for separating the parent drug from its various degradation products. For structural elucidation of the degradants, hyphenated techniques like LC-MS are invaluable.[4][7]
Q5: What should I do if my drug substance is insoluble in aqueous media for hydrolysis studies?
A5: If the drug substance has poor aqueous solubility, a small amount of a suitable organic co-solvent (e.g., methanol or acetonitrile) can be used to dissolve the drug before adding the acidic or basic solution.[1][3] The choice of co-solvent should be justified, and it should be inert under the stress conditions.
Experimental Protocols (General Guidance)
The following are generalized protocols for performing forced degradation studies on this compound. Researchers should optimize these conditions to achieve the target degradation of 5-20%.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl). Keep the solution at room temperature or heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After the exposure, neutralize the sample with an equivalent amount of base (e.g., 0.1 M to 1 M NaOH) before analysis.[1][11]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH). Keep the solution at room temperature or heat at 60-80°C for a specified period. Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M to 1 M HCl) before analysis.[1][11]
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂). Keep the solution at room temperature for a specified period, protected from light.[5]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).[5] A solution of the drug can also be refluxed.[5]
-
Photolytic Degradation: Expose the drug substance (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all formed degradation products.
Quantitative Data Summary (Example Table)
The following table is a template for summarizing the quantitative data from your forced degradation studies.
| Stress Condition | Reagent Concentration/Temperature | Duration | % Assay of Clortermine HCl | % Degradation | Number of Degradants |
| Acid Hydrolysis | 1 M HCl | 8 hours at 80°C | 85.2 | 14.8 | 2 |
| Base Hydrolysis | 0.5 M NaOH | 12 hours at 60°C | 90.5 | 9.5 | 1 |
| Oxidation | 10% H₂O₂ | 24 hours at RT | 88.1 | 11.9 | 3 |
| Thermal (Solid) | 80°C | 48 hours | 95.3 | 4.7 | 1 |
| Photolytic (Solution) | ICH Q1B | 7 days | 92.6 | 7.4 | 2 |
Note: The data presented above is purely illustrative and does not represent actual experimental results for this compound.
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: A hypothetical degradation pathway for Clortermine HCl.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. pharmasm.com [pharmasm.com]
Clortermine hydrochloride stability under different pH conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of clortermine hydrochloride under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, detailed quantitative stability data for this compound is limited. Therefore, this guide is based on general chemical principles for structurally similar compounds (substituted phenethylamine hydrochlorides) and established pharmaceutical stability testing guidelines. The provided tables and diagrams are illustrative and should be adapted based on your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in an aqueous solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a salt of a weak base and a strong acid, the pH of the solution will significantly impact the equilibrium between the ionized (more stable) and free base (potentially less stable) forms of the molecule.
Q2: How does pH influence the degradation of this compound?
A2: this compound is expected to be most stable in acidic to neutral pH conditions where it exists predominantly in its protonated (ionized) form. Under alkaline conditions, the equilibrium shifts towards the un-ionized free base, which may be more susceptible to degradation pathways such as oxidation. Hydrolysis is not a primary degradation pathway for the core structure of clortermine, but formulation excipients could be susceptible.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in public literature, potential degradation pathways for similar phenethylamine compounds include oxidation of the amino group or the aromatic ring. Forced degradation studies under oxidative stress (e.g., using hydrogen peroxide) can help identify these potential degradants.[1][2][3]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[4][5] This method should be capable of separating the intact this compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of unknown degradants.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rapid degradation observed in a buffered solution. | The buffer salts may be catalyzing the degradation. | Conduct stability studies in un-buffered solutions at the target pH to determine the intrinsic stability. Compare results with the buffered solution to assess the impact of the buffer. |
| Inconsistent stability results between batches. | Impurities or differences in the crystalline form of the this compound starting material. | Characterize each batch of this compound for purity and solid-state properties (e.g., polymorphism) before initiating stability studies. |
| Appearance of unknown peaks in the HPLC chromatogram during the stability study. | Formation of degradation products. | Perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products.[2][3][6] This will help in identifying the peaks and validating the stability-indicating nature of the analytical method. |
| Precipitation of the drug substance at higher pH. | The solubility of the free base form of clortermine is likely lower than its hydrochloride salt. | Determine the solubility of this compound across a range of pH values. Ensure that the concentration used in the stability study is below the solubility limit at all tested pH conditions. |
Illustrative Stability Data
Disclaimer: The following tables present hypothetical data based on the expected behavior of a phenethylamine hydrochloride to illustrate how to present stability data. Actual results for this compound may vary.
Table 1: Hypothetical pH-Dependent Stability of this compound Solution (25°C)
| pH | Initial Concentration (%) | Concentration after 30 days (%) | Estimated Degradation Rate Constant (k, day⁻¹) |
| 3.0 | 100.0 | 99.5 | 0.00017 |
| 5.0 | 100.0 | 99.2 | 0.00027 |
| 7.0 | 100.0 | 98.8 | 0.00040 |
| 9.0 | 100.0 | 95.2 | 0.00165 |
| 11.0 | 100.0 | 88.7 | 0.00400 |
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | < 1% | None significant |
| 0.1 M NaOH | 24 hours | 60°C | 15% | Oxidative degradants |
| 3% H₂O₂ | 24 hours | 25°C | 25% | Oxidative degradants |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 5% | Photolytic degradants |
| Thermal | 48 hours | 80°C | 8% | Thermal degradants |
Experimental Protocols
Protocol 1: Preparation of Solutions for pH Stability Studies
-
Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of buffers (e.g., phosphate, citrate) at the desired pH values (e.g., 3, 5, 7, 9, 11).
-
For each pH condition, dilute the stock solution with the respective buffer to the final target concentration.
-
If investigating intrinsic stability, use dilute HCl or NaOH to adjust the pH of the un-buffered this compound solution.
-
Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 7, 14, 30 days) for analysis.
Protocol 2: General Forced Degradation Procedure
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.[3][6]
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.[3][6]
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be protected from light.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for 48 hours.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical relationship of clortermine HCl stability with pH.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. pharmasm.com [pharmasm.com]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Clortermine Hydrochloride Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Clortermine hydrochloride in animal models. The focus is on minimizing potential side effects and ensuring the welfare of experimental animals while maintaining the integrity of research outcomes.
Troubleshooting Guides
Issue 1: Cardiovascular Side Effects (Tachycardia, Hypertension)
Potential Cause: this compound is a sympathomimetic amine, which can lead to the release of catecholamines like norepinephrine, resulting in increased heart rate and blood pressure.
Mitigation Strategies & Troubleshooting:
-
Dose Adjustment:
-
Recommendation: Begin with the lowest effective dose of this compound and titrate upwards gradually while closely monitoring cardiovascular parameters.
-
Troubleshooting: If tachycardia or hypertension is observed, consider a dose reduction or a more staggered dosing schedule.
-
-
Co-administration with Beta-Blockers:
-
Recommendation: In some research contexts, co-administration of a cardioselective beta-blocker (e.g., atenolol) might be considered to counteract the stimulatory effects on the heart. This should be done with caution and a clear scientific rationale, as it may interfere with the primary outcomes of the study.
-
Troubleshooting: If using a beta-blocker, ensure appropriate control groups are in place to isolate the effects of each compound. Monitor for hypotension or bradycardia.
-
-
Acclimatization Period:
-
Recommendation: Allow for a sufficient acclimatization period for the animals before and during the initial phases of drug administration to minimize stress-induced cardiovascular changes.
-
Experimental Protocol: Monitoring Cardiovascular Parameters
-
Animal Model: Sprague-Dawley rats are a commonly used model for cardiovascular studies.
-
Telemetry: For continuous monitoring, surgically implant telemetric devices to record electrocardiogram (ECG) and blood pressure.
-
Tail-Cuff Method: For non-invasive, intermittent monitoring of blood pressure.
-
Data Collection: Record baseline cardiovascular data for at least 3 days prior to this compound administration. Continue monitoring throughout the study period.
-
Analysis: Compare heart rate and blood pressure data between control and experimental groups.
| Parameter | Measurement Technique | Frequency | Potential Finding with Clortermine HCl | Mitigation Success Indicator |
| Heart Rate | Telemetry or Pulse Oximeter | Continuous or Daily | Increased heart rate (Tachycardia) | Return to baseline or statistically insignificant increase |
| Blood Pressure | Telemetry or Tail-Cuff | Continuous or Daily | Increased systolic and diastolic pressure (Hypertension) | Return to baseline or statistically insignificant increase |
Issue 2: Gastrointestinal (GI) Side Effects (Constipation, Diarrhea, GI Upset)
Potential Cause: The sympathomimetic and serotonergic activity of this compound can alter GI motility and secretions.
Mitigation Strategies & Troubleshooting:
-
Dietary Fiber Supplementation:
-
Recommendation: For constipation, consider supplementing the animal's diet with soluble fiber to promote regular bowel movements.
-
Troubleshooting: Monitor food and water intake to ensure the fiber is well-tolerated and not causing dehydration.
-
-
Probiotics:
-
Recommendation: To address potential dysbiosis and diarrhea, co-administration of probiotics may help maintain a healthy gut microbiome.
-
Troubleshooting: Select a probiotic strain that is appropriate for the animal model and ensure its viability in the chosen administration route.
-
-
Hydration:
-
Recommendation: Ensure ad libitum access to fresh water, especially if diarrhea is observed, to prevent dehydration.
-
Experimental Protocol: Assessing GI Function
-
Fecal Pellet Output: Monitor the number, weight, and consistency of fecal pellets daily.
-
Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine red or charcoal meal) and measure the time to its first appearance in the feces.
-
Histopathology: At the end of the study, collect GI tissue for histological examination to assess for any signs of inflammation or damage.
| Parameter | Measurement Technique | Frequency | Potential Finding with Clortermine HCl | Mitigation Success Indicator |
| Fecal Output | Daily collection and weighing | Daily | Decreased (constipation) or increased and loose (diarrhea) | Normalization of fecal output and consistency |
| GI Transit Time | Marker administration and observation | As needed | Increased (constipation) or decreased (diarrhea) transit time | Return to baseline transit time |
Issue 3: Central Nervous System (CNS) Side Effects (Stimulation, Convulsions)
Potential Cause: As a CNS stimulant, this compound can lead to hyperexcitability. In high doses, this can progress to convulsions.
Mitigation Strategies & Troubleshooting:
-
Dose and Timing:
-
Recommendation: Administer the drug during the animal's active phase (e.g., the dark cycle for rodents) to coincide with natural periods of higher activity. Avoid high single doses.
-
Troubleshooting: If excessive stimulation is observed, consider splitting the daily dose into smaller, more frequent administrations.
-
-
Co-administration with a Benzodiazepine:
-
Recommendation: For severe CNS stimulation or convulsions, administration of diazepam may be necessary.[1] This is typically an emergency intervention rather than a prophylactic strategy.
-
Troubleshooting: Be aware that benzodiazepines have sedative effects that could confound behavioral studies.
-
Experimental Protocol: Monitoring CNS Effects
-
Behavioral Observation: Use a standardized scoring system to assess levels of activity, stereotypy, and any signs of distress or seizure activity.
-
Open Field Test: To quantify locomotor activity and exploratory behavior.
-
Electroencephalography (EEG): For direct measurement of brain electrical activity to detect sub-clinical seizure activity.
| Parameter | Measurement Technique | Frequency | Potential Finding with Clortermine HCl | Mitigation Success Indicator |
| Locomotor Activity | Open Field Test | As needed | Hyperactivity | Normalization of activity levels |
| Seizure Activity | Behavioral observation, EEG | Continuous or as needed | Presence of myoclonic jerks, tonic-clonic seizures | Absence of seizure activity |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound's side effects?
A1: The side effects of this compound are thought to stem from its action as a sympathomimetic amine, likely promoting the release of norepinephrine and serotonin.[2] Increased norepinephrine can lead to cardiovascular and CNS stimulation, while altered serotonin levels can contribute to GI and CNS effects.
Q2: Are there any known drug interactions that can exacerbate the side effects of this compound?
A2: While specific interaction studies with this compound are limited, co-administration with other sympathomimetic drugs, monoamine oxidase inhibitors (MAOIs), or serotonergic agents could potentiate its side effects and should be avoided. Caution is also advised when using drugs that are metabolized by the same cytochrome P450 enzymes.
Q3: How can I differentiate between the desired anorectic effect and a general malaise or GI upset in my animal models?
A3: This is a critical point of observation. Carefully monitor the animal's behavior in addition to food intake. Animals experiencing malaise may exhibit piloerection, hunched posture, and reduced grooming or exploratory behavior, which are not direct effects of appetite suppression. Pair-feeding studies, where a control group is fed the same amount of food as the treated group, can help differentiate between the effects of reduced food intake and direct drug toxicity.
Q4: What are the key considerations for animal welfare when using this compound?
A4: A comprehensive animal welfare plan should be in place. This includes establishing clear humane endpoints, providing environmental enrichment to reduce stress, ensuring regular monitoring by trained personnel, and having a protocol for veterinary intervention if severe side effects occur.
Visualizations
Caption: Experimental workflow for a typical this compound study in animal models.
References
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Clortermine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Clortermine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[4][5][6] For a basic compound like this compound, ion suppression is a common challenge, particularly when using electrospray ionization (ESI).[7]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column.[3] A blank sample extract (from the same biological matrix, e.g., plasma, urine) is then injected.[3] Any fluctuation (dip or peak) in the baseline signal at the retention time of Clortermine indicates the presence of matrix effects.[3]
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix sample.[1][8] A significant difference between the two responses indicates the presence of matrix effects. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Presence of Matrix / Peak Area in Neat Solution) x 100. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: The goal of sample preparation is to remove interfering endogenous components from the biological matrix.[9] For a basic drug like this compound, the following techniques are highly effective:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex biological samples like plasma.[7][10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[10]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for reducing matrix effects.[9][10] By adjusting the pH of the aqueous sample to be at least two pH units higher than the pKa of Clortermine (which is a basic analyte), its extraction into an immiscible organic solvent can be maximized, leaving many polar interferences behind.[9]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components, especially phospholipids, which are major contributors to ion suppression.[10] If used, further dilution of the supernatant may be necessary to mitigate the remaining matrix effects, provided the required sensitivity is not compromised.[9]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing the Liquid Chromatography (LC) separation is a crucial strategy. By improving the chromatographic resolution between this compound and co-eluting matrix components, the interference at the ion source can be minimized.[11] Strategies include:
-
Modifying the Mobile Phase: Adjusting the pH of the mobile phase can alter the retention of Clortermine relative to interfering compounds.[10]
-
Gradient Elution: Modifying the gradient slope, especially around the elution time of the analyte, can help separate it from matrix components.[11]
-
Using a Different Stationary Phase: Employing a column with a different chemistry can alter the selectivity of the separation.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC technology can provide significantly better resolution and sensitivity, which can help in reducing matrix effects.[10]
Q5: How does the choice of ionization technique influence matrix effects?
A5: The choice of ionization source can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] If significant and persistent matrix effects are observed with ESI, evaluating the suitability of APCI for the analysis of this compound may be beneficial.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Variable matrix effects between samples. | 1. Implement a more rigorous sample preparation method like SPE or LLE.[10] 2. Utilize a stable isotope-labeled internal standard (SIL-IS) for Clortermine to compensate for variability.[3] 3. Ensure consistent sample collection and handling procedures. |
| Low signal intensity (Ion Suppression) | Co-elution of interfering matrix components (e.g., phospholipids). | 1. Optimize chromatographic separation to resolve Clortermine from the suppression zone.[11] 2. Employ a sample cleanup technique specifically designed to remove phospholipids, such as certain SPE cartridges or plates. 3. If using PPT, dilute the extract further before injection.[9] 4. Consider switching to an APCI source if ESI is being used.[7] |
| High signal intensity (Ion Enhancement) | Co-elution of compounds that improve the ionization efficiency of Clortermine. | 1. Improve chromatographic separation to isolate the Clortermine peak from the enhancing components. 2. Utilize a more selective sample preparation method (SPE or LLE).[10] 3. Employ a SIL-IS to normalize the signal.[3] |
| Inconsistent calibration curves | Matrix effects are impacting the standards differently than the quality control (QC) samples. | 1. Prepare calibration standards in the same biological matrix as the study samples (matrix-matched calibration).[2] 2. Ensure the blank matrix used for calibration standards is free of endogenous Clortermine and other interferences. |
| Method fails validation for accuracy and precision | Uncontrolled matrix effects are leading to biased and variable results. | 1. Systematically evaluate and optimize each step of the bioanalytical method: sample preparation, chromatography, and mass spectrometry conditions.[8] 2. Conduct a thorough investigation of matrix effects using post-column infusion or post-extraction spike experiments.[8] 3. Re-validate the method after implementing changes.[12][13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Clortermine from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 25 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., Clortermine-d5) and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Clortermine from Human Urine
-
Sample Preparation: To 500 µL of human urine in a glass tube, add 50 µL of an internal standard solution (e.g., Clortermine-d5).
-
pH Adjustment: Add 100 µL of 1M sodium hydroxide to basify the sample to a pH > 10. Vortex for 10 seconds.
-
Extraction: Add 2 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol). Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General workflow for bioanalytical sample preparation and analysis.
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 12. Validation of bioanalytical chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stability-Indicating Assay for Clortermine Hydrochloride
Welcome to the technical support center for the stability-indicating assay of Clortermine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay and why is it crucial for this compound?
A stability-indicating assay is a validated analytical method that can accurately and specifically measure the concentration of the intact active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[1][2][3] It is essential in drug development to understand the stability of the drug substance and product under various environmental conditions, which helps in determining storage conditions, shelf-life, and degradation pathways.[4]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation studies, or stress testing, intentionally degrade the drug substance to generate potential degradation products.[1][4] For this compound, typical stress conditions would include:
-
Acid Hydrolysis: Treatment with hydrochloric or sulfuric acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 50-70°C).[1][4]
-
Base Hydrolysis: Treatment with a base like sodium hydroxide or potassium hydroxide (e.g., 0.1 M to 1 M NaOH) at room or elevated temperatures.[1][4]
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[4]
-
Photodegradation: Exposing the drug substance to UV and visible light.[4]
Q3: Which analytical technique is most suitable for a stability-indicating assay of this compound?
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and suitable technique for stability-indicating assays of hydrochloride salts and related compounds.[5][6] This method offers high resolution to separate the parent drug from its various degradation products.
Q4: What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?
As per the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a stability-indicating method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound in HPLC. | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or thoroughly cleaned column.- Reduce the sample concentration or injection volume. |
| No degradation observed under stress conditions. | - Stress conditions are too mild.- The drug is highly stable under the applied conditions. | - Increase the concentration of the stressor (acid, base, H₂O₂), the temperature, or the duration of exposure.[1][4] |
| Complete degradation of the drug. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of exposure.[4] |
| Co-elution of degradation products with the main peak. | - The chromatographic method lacks sufficient resolution. | - Optimize the mobile phase composition, gradient program, or try a different column with a different stationary phase. |
| Baseline drift or noise in the chromatogram. | - Contaminated mobile phase or column.- Detector lamp issues. | - Use fresh, high-purity solvents and filter the mobile phase.- Purge the system thoroughly.- Check the detector lamp's performance and replace if necessary. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a consistent temperature.[5] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method
This section provides a hypothetical, yet typical, HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation
Summary of Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study on this compound, indicating the percentage of degradation observed under different stress conditions.
| Stress Condition | % Degradation of Clortermine HCl | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | 15.2% | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 4h) | 8.5% | 1 |
| Oxidative (6% H₂O₂, RT, 24h) | 22.1% | 3 |
| Thermal (105°C, 72h) | 5.8% | 1 |
| Photolytic (UV/Vis exposure) | 11.4% | 2 |
Method Validation Summary
This table presents a summary of the validation parameters for the stability-indicating HPLC method.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | No significant impact on results | - |
Logical Relationships in Method Development
The development of a stability-indicating assay is a logical, stepwise process. The following diagram illustrates the relationship between the different stages.
Caption: Logical workflow for the development and validation of a stability-indicating assay.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 6. questjournals.org [questjournals.org]
- 7. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
Technical Support Center: Managing Cardiovascular Side Effects in Clortermine Hydrochloride Studies
Disclaimer: Clortermine hydrochloride is a sympathomimetic amine, structurally and functionally similar to phentermine. Due to the limited specific data on this compound, this guide leverages information from studies on phentermine and related compounds to provide guidance on managing potential cardiovascular side effects. Researchers should consider this relationship when applying these recommendations to their specific study designs.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed in studies of sympathomimetic amines like this compound?
A1: Based on data from related compounds, the primary cardiovascular side effects of concern include tachycardia (increased heart rate), palpitations, and hypertension (elevated blood pressure)[1]. While significant adverse events are not common in all studies, monitoring for these effects is a critical component of subject safety in clinical trials[2].
Q2: What is the mechanism of action through which this compound may cause cardiovascular side effects?
A2: this compound, like other sympathomimetic amines, is believed to exert its effects by increasing the release of norepinephrine in the brain, which helps to suppress appetite[3]. However, this increased norepinephrine can also affect the cardiovascular system by stimulating adrenergic receptors in the heart and blood vessels, leading to increased heart rate and blood pressure[4].
Q3: Are there any pre-existing conditions that would exclude a subject from a this compound study due to cardiovascular risk?
A3: Yes, subjects with a history of cardiovascular disease, including coronary artery disease, stroke, arrhythmias, congestive heart failure, and uncontrolled hypertension, are typically excluded from studies involving sympathomimetic amines.
Q4: How can we monitor for cardiovascular side effects during a clinical trial?
A4: Comprehensive cardiovascular monitoring should be a core component of the study protocol. Key monitoring techniques include:
-
Regular Blood Pressure and Heart Rate Monitoring: Performed at each study visit.
-
Electrocardiogram (ECG): To detect any changes in cardiac rhythm or electrical conduction.
-
Ambulatory Blood Pressure Monitoring (ABPM): To get a comprehensive view of blood pressure changes over a 24-hour period.
-
Echocardiography: To assess cardiac structure and function, particularly in longer-term studies or if specific concerns arise.
Troubleshooting Guides
Issue 1: A subject in our study is consistently showing elevated blood pressure readings after initiating treatment with this compound.
Troubleshooting Steps:
-
Confirm the Reading: Repeat the blood pressure measurement after the subject has rested for at least 5 minutes in a quiet room. Ensure proper cuff size and placement.
-
Review Subject's History: Re-confirm that the subject has no history of hypertension or other cardiovascular conditions that were not disclosed during screening.
-
Assess for Other Factors: Inquire about the subject's diet, caffeine intake, and use of other medications that could potentially elevate blood pressure.
-
Consider Ambulatory Blood Pressure Monitoring (ABPM): If office readings are consistently high, ABPM can help to rule out "white coat hypertension" and provide a more accurate assessment of the subject's blood pressure profile over 24 hours.
-
Consult the Study's Medical Monitor: Any persistent elevation in blood pressure should be reported to the medical monitor to determine if a dose adjustment, temporary discontinuation of the study drug, or withdrawal from the study is warranted.
Issue 2: A subject reports experiencing palpitations after starting the study medication.
Troubleshooting Steps:
-
Obtain a Detailed History: Ask the subject to describe the palpitations (e.g., fluttering, racing, pounding), their frequency, duration, and any associated symptoms such as dizziness, shortness of breath, or chest pain.
-
Perform an ECG: An immediate ECG can help to identify any underlying arrhythmia.
-
Consider Holter Monitoring: If the palpitations are intermittent and not captured on a standard ECG, a 24- or 48-hour Holter monitor can be used to continuously record the heart's rhythm.
-
Review Concomitant Medications: Assess for any other medications the subject may be taking that could contribute to palpitations.
-
Report to the Medical Monitor: All reports of palpitations should be promptly reported to the medical monitor for further evaluation and guidance.
Quantitative Data Summary
The following tables summarize cardiovascular safety data from clinical trials of phentermine and a phentermine/topiramate combination drug. This data can serve as a reference for expected cardiovascular effects in studies of similar compounds like this compound.
Table 1: Change in Blood Pressure and Heart Rate with Phentermine/Topiramate ER
| Parameter | Placebo | PHEN 7.5 mg/TPM ER 46 mg | PHEN 15 mg/TPM ER 92 mg |
| Systolic Blood Pressure (mmHg) | -1.1 to -3.8 | -1.9 to +0.4 | -1.9 to +0.4 |
| Diastolic Blood Pressure (mmHg) | -1.9 to +0.4 | -1.9 to +0.4 | -1.9 to +0.4 |
| Heart Rate (beats/min) | +0.6 to +1.6 | +0.8 to +1.1 | +1.2 to +1.7 |
Data adapted from studies on phentermine/topiramate extended-release. Note that some studies have shown a decrease in blood pressure with phentermine alone, potentially linked to weight loss[5].
Table 2: Incidence of Cardiac Arrhythmia-Related Adverse Events with PHEN/TPM-ER
| Adverse Event | Placebo (%) | PHEN/TPM-ER 3.75/23 (%) | PHEN/TPM-ER 7.5/46 (%) | PHEN/TPM-ER 15/92 (%) |
| Palpitations | 0.8 | 0.8 | 2.4 | 1.7 |
| Heart Rate Increased | 0.1 | 0.0 | 0.4 | 0.8 |
| Tachycardia | 0.1 | 0.4 | 0.4 | 0.7 |
Data from a study on phentermine and topiramate extended-release[6].
Experimental Protocols
1. Protocol for 12-Lead Electrocardiogram (ECG) Measurement
Objective: To assess the electrical activity of the heart and detect any abnormalities in rhythm, conduction, or signs of ischemia.
Methodology:
-
Preparation: The subject should rest in a supine position for at least 5 minutes before the recording. The skin at the electrode sites should be clean and dry. If necessary, use alcohol wipes to clean the areas and gently abrade the skin to reduce impedance[7].
-
Electrode Placement: Place the 10 electrodes in their standard positions: one on each limb (inner wrists and inner ankles) and six on the precordium (chest)[8].
-
Recording: Record a standard 12-lead ECG for at least 10 seconds. Ensure the baseline is stable and free of artifact. It is recommended to obtain triplicate ECGs at each time point to ensure data quality and consistency[9].
-
Data Analysis: Analyze the ECG for heart rate, rhythm, intervals (PR, QRS, QT), and morphology. The QT interval should be corrected for heart rate (QTc), typically using Bazett's or Fridericia's formula.
2. Protocol for Ambulatory Blood Pressure Monitoring (ABPM)
Objective: To obtain multiple blood pressure readings over a 24-hour period to assess the overall blood pressure load and detect any sustained pressor effects of the study drug.
Methodology:
-
Device Preparation and Fitting: Use a validated ABPM device. Fit the subject with the correct cuff size on the non-dominant arm. Program the device to take readings every 20-30 minutes during the day and every 30-60 minutes at night[10].
-
Subject Instructions: Instruct the subject to go about their normal daily activities but to keep their arm still and at heart level during the readings. They should also be instructed to keep a diary of their activities, sleep times, and any symptoms experienced.
-
Data Retrieval and Analysis: After 24 hours, retrieve the data from the device. Analyze the data for mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure, as well as the nocturnal dipping pattern.
3. Protocol for Echocardiography
Objective: To assess cardiac structure and function, including chamber dimensions, wall thickness, systolic and diastolic function, and valvular function.
Methodology:
-
Imaging Acquisition: A trained sonographer should perform a standard transthoracic echocardiogram. Standard views (parasternal long-axis, parasternal short-axis, apical four-chamber, apical two-chamber, and apical three-chamber) should be acquired.
-
Measurements:
-
2D Imaging: Measure left ventricular internal dimensions, wall thickness, and left atrial volume.
-
M-Mode: Assess left ventricular function and dimensions.
-
Doppler Imaging: Evaluate blood flow across the valves to assess for stenosis or regurgitation, and assess diastolic function.
-
-
Data Analysis: A qualified cardiologist should interpret the echocardiographic images and measurements. Key parameters to assess include left ventricular ejection fraction (LVEF), global longitudinal strain (GLS), and diastolic function parameters.
Signaling Pathway Diagrams
The cardiovascular effects of this compound are primarily mediated by norepinephrine's interaction with adrenergic receptors on cardiac cells.
Caption: Norepinephrine β1-Adrenergic Signaling Pathway.
Caption: Norepinephrine α1-Adrenergic Signaling Pathway.
Caption: Cardiovascular Safety Monitoring Workflow.
References
- 1. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jacc.org [jacc.org]
- 3. Buy this compound | 10389-72-7 [smolecule.com]
- 4. Norepinephrine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cardiovascular Risks and Benefits of Medications Used for Weight Loss [frontiersin.org]
- 6. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. staff.universiteitleiden.nl [staff.universiteitleiden.nl]
- 8. Electrocardiogram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. clario.com [clario.com]
Validation & Comparative
A Comparative In Vivo Analysis of Clortermine Hydrochloride and Phentermine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of Clortermine hydrochloride and Phentermine, two centrally acting sympathomimetic amines with appetite-suppressant properties. While both compounds share a similar chemical backbone, structural differences, particularly the position of the chlorine atom on the phenyl ring, may lead to distinct pharmacological profiles. This comparison aims to objectively present available experimental data to inform research and drug development in the field of obesity treatment.
Executive Summary
Phentermine is a well-established anorectic agent with a considerable body of in vivo data supporting its efficacy in promoting weight loss and reducing food intake. Its primary mechanism of action involves the release of norepinephrine and, to a lesser extent, dopamine in the hypothalamus.
This compound, the ortho-chloro isomer of phentermine, is also known for its appetite-suppressing effects.[1] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in vivo studies detailing its effects on weight loss and food intake. Much of the available comparative data involves chlorphentermine, the para-chloro isomer. Due to this data gap, a direct quantitative comparison of the in vivo weight management effects of this compound and Phentermine is not feasible at this time.
This guide will present the available in vivo data for Phentermine, alongside a comparative study of Phentermine and its chlorinated analog, chlorphentermine, to provide insights into how chlorination of the phentermine structure can influence its in vivo properties.
Data Presentation
Table 1: In Vivo Efficacy of Phentermine in Rodent Models
| Parameter | Animal Model | Phentermine Dose | Duration | Results | Reference |
| Body Weight | Male Albino Mice | 0.3 mg/kg/day (oral) | 4 weeks | Significant decrease in body weight compared to baseline. | [2] |
| Food Intake | Male Albino Mice | 0.3 mg/kg/day (oral) | 4 weeks | Significant drop in daily food consumption, more apparent by the 2nd week. | [2][3] |
| Visceral Fat | Male Albino Mice | 0.3 mg/kg/day (oral) | 4 weeks | Reduction in epididymal fat pad weight. | [2] |
| Body Weight | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | 21 days | Significant reduction in body weight compared to vehicle. | |
| Food Intake | Sprague-Dawley Rats | 100 µg/kg (IP) | Acute | Reduced acute food intake. |
Table 2: Comparative In Vivo Effects of Chlorphentermine and Phentermine on Pulmonary 5-HT Disposition in Rats
| Parameter | Animal Model | Drug & Dose | Results | Reference |
| Inhibition of 5-HT Clearance | Male Sprague-Dawley Rats | Chlorphentermine (1 mg/kg) | 42% inhibition | [4] |
| Phentermine (20 mg/kg) | 25% inhibition | [4] | ||
| Pulmonary Accumulation | Male Sprague-Dawley Rats | Chlorphentermine vs. Phentermine | Greater accumulation of Chlorphentermine at higher doses. | [4] |
Mechanism of Action
Phentermine primarily acts as a sympathomimetic amine that stimulates the release of norepinephrine and, to a lesser extent, dopamine from nerve terminals in the hypothalamus.[5][6] This increase in catecholamines enhances satiety and reduces appetite.[6] Some evidence also suggests an inhibition of neuropeptide Y, a potent hunger-stimulating signaling pathway.[5]
This compound is described as the ortho-chloro isomer of chlorphentermine and is reported to have comparable appetite-suppressing activity.[1] Its mechanism is believed to involve the release of serotonin and norepinephrine.[7] It is suggested to have a lower potential for abuse compared to traditional amphetamines.[7] It is important to distinguish Clortermine (2-chloro-α,α-dimethylphenethylamine) from Chlorphentermine (4-chloro-α,α-dimethylphenethylamine), as they are positional isomers with potentially different pharmacological profiles.[8][9]
Signaling Pathways
The signaling pathways for Phentermine and the proposed pathway for this compound are depicted below.
Experimental Protocols
In Vivo Assessment of Anorectic Effects in Mice (Adapted from[2])
This protocol describes a typical experimental workflow to assess the in vivo effects of anorectic agents on body weight, food intake, and visceral fat in a mouse model.
1. Animal Model:
-
Species: Male albino mice
-
Age: 12 weeks
-
Initial Weight: 21-23 g
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Control Group: Receives vehicle (e.g., saline) orally once daily.
-
Phentermine Group: Receives Phentermine (e.g., 0.3 mg/kg) orally once daily.
-
This compound Group (Hypothetical): Would receive this compound at a specified dose orally once daily.
3. Drug Administration:
-
Drugs are administered daily via oral gavage for a specified duration (e.g., 4 weeks).
4. Data Collection:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Daily food consumption is measured by weighing the remaining food pellets.
-
Visceral Fat: At the end of the study, animals are euthanized, and specific fat depots (e.g., epididymal fat pads) are dissected and weighed.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups.
In Vivo Comparison of Pulmonary 5-HT Disposition (Adapted from[4])
This protocol details an in vivo experiment to compare the effects of Chlorphentermine and Phentermine on the pulmonary disposition of serotonin (5-HT) in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
2. Surgical Preparation:
-
The right jugular vein and left carotid artery are cannulated to the level of the superior vena cava and ascending aorta, respectively.
3. Experimental Procedure:
-
After a 10-minute stabilization period, a solution containing a vascular indicator (indocyanine green) and radiolabeled 5-HT is injected into the jugular vein.
-
Arterial blood samples are collected for 20 seconds to measure the single-pass pulmonary extraction of 5-HT.
-
A control measurement is taken for each animal.
-
Subsequently, a dose of either Chlorphentermine or Phentermine is administered, and a second "drug-treated" measurement is performed.
4. Data Analysis:
-
The pulmonary clearance of 5-HT is calculated and compared between the control and drug-treated conditions to determine the inhibitory effect of each compound.
-
The pulmonary accumulation of each drug is also assessed.
Conclusion
Phentermine is a well-characterized anorectic agent with substantial in vivo data demonstrating its efficacy in reducing body weight and food intake in animal models. In contrast, there is a notable lack of publicly available in vivo efficacy data for its ortho-chloro isomer, this compound. The available information suggests that this compound acts as an appetite suppressant, likely through modulation of norepinephrine and serotonin.
A comparative study on the related compound, chlorphentermine (the para-chloro isomer), indicates that chlorination of the phentermine molecule can significantly alter its in vivo properties, such as its interaction with serotonin transport and its tissue accumulation. This highlights the importance of specific in vivo studies for each analog.
For researchers and drug development professionals, the existing data on Phentermine provides a robust benchmark for comparison. However, the data gap for this compound underscores the need for further in vivo studies to fully characterize its efficacy and safety profile as a potential anti-obesity agent. Future research should focus on direct, head-to-head in vivo comparisons of this compound and Phentermine, assessing key parameters such as dose-dependent effects on food intake, body weight, body composition, and potential cardiovascular side effects.
References
- 1. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. japer.in [japer.in]
- 4. Effects of chlorphentermine and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anti-Obesity medications (Mechanism of Action) – My Endo Consult [myendoconsult.com]
- 7. Buy this compound | 10389-72-7 [smolecule.com]
- 8. Clortermine - Wikipedia [en.wikipedia.org]
- 9. Chlorphentermine - Wikipedia [en.wikipedia.org]
Cross-Reactivity of Clortermine Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Clortermine hydrochloride in common immunoassays used for drug screening. Due to a lack of direct experimental data for this compound in publicly available literature and manufacturer documentation, this guide utilizes data from structurally similar compounds, primarily phentermine, to provide an informed perspective on its likely immunoassay performance.
Structural Comparison: The Basis for Cross-Reactivity
Clortermine, an anorectic agent, shares significant structural similarities with phentermine and the target analyte of amphetamine immunoassays, amphetamine. This structural resemblance is the primary reason for potential cross-reactivity. The key difference is the presence of a chlorine atom on the phenyl ring of clortermine.
Below is a comparison of the chemical structures of amphetamine, phentermine, and the two isomers of chlorinated phentermine: clortermine (ortho-chloro) and chlorphentermine (para-chloro).
Caption: Chemical structures of amphetamine and related compounds.
The shared phenethylamine backbone is the key epitope recognized by many amphetamine-class antibodies used in immunoassays. The addition of methyl groups (in phentermine and clortermine) and the chlorine atom (in clortermine) can influence the binding affinity of the antibody, thus determining the degree of cross-reactivity.
Quantitative Cross-Reactivity Data for Structurally Similar Compounds
While specific data for clortermine is not available, the following table summarizes the cross-reactivity of phentermine and other related compounds in common amphetamine immunoassays. This data is presented to offer a reasonable estimation of the potential cross-reactivity of clortermine. The degree of cross-reactivity is typically expressed as the concentration of the cross-reactant required to produce a signal equivalent to the assay's cutoff calibrator concentration.
| Immunoassay Platform | Target Analyte (Calibrator) | Cross-Reactant | Concentration for Positive Result (ng/mL) | Percent Cross-Reactivity (%) |
| Emit® II Plus Amphetamines Assay | d-Methamphetamine | Phentermine | 5,800 (for 300 ng/mL cutoff) | 5.2 |
| Phentermine | 9,000 (for 500 ng/mL cutoff) | 5.6 | ||
| Phentermine | 25,000 (for 1000 ng/mL cutoff) | 4.0 | ||
| Immunalysis ELISA (Meconium) | Amphetamine | Phentermine | 25 | 89 |
| Bio-Quant Direct ELISA | Amphetamine | Phentermine | Not specified | 61 |
-
Note: Percent cross-reactivity is calculated as (Concentration of Calibrator / Concentration of Cross-Reactant) x 100. Higher percentages indicate greater cross-reactivity.
The data indicates that phentermine consistently shows cross-reactivity with amphetamine immunoassays, although the extent varies significantly depending on the specific assay and its cutoff level. It is plausible that this compound would exhibit similar, if not slightly altered, cross-reactivity profiles due to its structural similarity to phentermine.
Experimental Protocols for Cross-Reactivity Testing
The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme immunoassay. Specific parameters should be optimized for each assay.
Objective: To determine the concentration of a test compound (e.g., Clortermine HCl) that produces a result equivalent to the assay's cutoff calibrator.
Materials:
-
Immunoassay kit for the target analyte (e.g., amphetamine)
-
Microplate reader (for ELISA) or automated clinical chemistry analyzer
-
Drug-free urine or serum matrix
-
Certified reference standard of the test compound (Clortermine HCl)
-
Certified reference standard of the assay calibrator (e.g., d-amphetamine or d-methamphetamine)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (Clortermine HCl) in a suitable solvent (e.g., methanol, deionized water).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the drug-free matrix to create a range of concentrations to be tested.
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific immunoassay being used.
-
In separate wells or reaction vessels, add the negative control, the cutoff calibrator, positive controls, and the various concentrations of the test compound.
-
Add the enzyme-labeled drug conjugate and the antibody solution.
-
Incubate for the specified time and temperature to allow for competitive binding.
-
For ELISA, perform washing steps to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance or signal using the appropriate instrument.
-
-
Data Analysis:
-
Generate a calibration curve using the calibrators provided with the kit.
-
Determine the concentration of the test compound that produces a signal equal to or greater than the cutoff calibrator.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant yielding a positive result) x 100
-
Caption: General workflow for immunoassay cross-reactivity testing.
Conclusion and Recommendations
The structural similarity of this compound to phentermine and amphetamine strongly suggests a high likelihood of cross-reactivity with amphetamine immunoassays. While direct experimental data is currently unavailable, the provided data on phentermine serves as a valuable reference point for researchers and clinicians.
Key Takeaways:
-
Presumptive positive results for amphetamines in patients known to be taking this compound should be interpreted with caution.
-
Confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to differentiate Clortermine from amphetamine and methamphetamine.
-
The degree of cross-reactivity is highly dependent on the specific immunoassay used. Laboratories should validate the cross-reactivity of new compounds with their specific assay platforms.
This guide highlights the importance of understanding the principles of immunoassay cross-reactivity in the context of drug development and clinical testing. Further studies are warranted to establish the specific cross-reactivity profile of this compound in a variety of commercially available immunoassays.
A Comparative Guide to a Validated HPLC-UV Method for the Quantification of Clortermine Hydrochloride
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Clortermine hydrochloride against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.
The developed HPLC-UV method demonstrates superior specificity, linearity, and a lower limit of detection compared to the UV-Vis spectrophotometric method, making it a more robust and reliable analytical tool for the routine analysis of this compound in bulk drug and pharmaceutical formulations.
Comparative Analysis of Analytical Methods
The performance of the new HPLC-UV method was validated and compared against a conventional UV-Vis spectrophotometric method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
Table 1: Comparison of Validation Parameters for HPLC-UV and UV-Vis Spectrophotometric Methods
| Validation Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Linearity (R²) | 0.9998 | 0.9985 |
| Range | 10 - 100 µg/mL | 20 - 120 µg/mL |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.5% |
| Specificity | High (able to separate from degradation products) | Low (interference from excipients and degradants) |
| LOD | 2 µg/mL | 5 µg/mL |
| LOQ | 7 µg/mL | 15 µg/mL |
| Robustness | Robust to minor changes in pH and mobile phase composition | Sensitive to changes in solvent composition |
Experimental Protocols
Proposed Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.
-
Chromatographic Column: C18 column (4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by diluting the stock solution with the mobile phase.
Sample Preparation:
-
For bulk drug analysis, accurately weigh 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.
-
For formulation analysis (e.g., tablets), weigh and crush 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.
Validation Procedure:
-
Linearity: Analyze the series of working standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the 100 µg/mL standard solution on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.
-
-
Specificity: Analyze a placebo solution and a solution of this compound subjected to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can distinguish the analyte from potential degradation products and excipients.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C) to assess the method's reliability.
Alternative Method: Ultraviolet-Visible (UV-Vis) Spectrophotometry
Instrumentation:
-
Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent: 0.1 M Hydrochloric acid.
-
Wavelength of Maximum Absorbance (λmax): 264 nm.
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 0.1 M HCl to get a stock solution of 1000 µg/mL.
-
Prepare working standards in the range of 20-120 µg/mL by diluting the stock solution with 0.1 M HCl.
Sample Preparation:
-
Prepare a sample solution of approximately 100 µg/mL in 0.1 M HCl following a similar procedure to the HPLC method, ensuring adequate dissolution.
Validation Procedure:
-
Linearity: Measure the absorbance of the standard solutions at 264 nm and plot a calibration curve of absorbance versus concentration.
-
Accuracy: Perform recovery studies by adding known amounts of the standard to a placebo solution.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples.
-
Specificity: Analyze a placebo solution to check for any interference from excipients at the analytical wavelength. Note that this method is inherently less specific than HPLC.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships of the validation parameters.
Caption: Experimental workflow for the validation of the new HPLC-UV method.
Caption: Logical relationship of analytical method validation parameters.
Comparative Efficacy of Clortermine Hydrochloride and Its Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Clortermine hydrochloride and its structural analogues, primarily Phentermine and Chlorphentermine. The information is intended to support research and development efforts in the field of anorectic drugs. Due to the limited availability of direct comparative studies and in vitro pharmacological data for this compound in publicly accessible literature, this guide focuses on presenting the available data for its better-characterized analogues.
Introduction to Clortermine and its Analogues
Clortermine, an anorectic agent, is the ortho-chloro substituted analogue of phentermine.[1] Structurally, it is also a positional isomer of chlorphentermine, which features a para-chloro substitution.[1] These seemingly minor structural variations lead to distinct pharmacological profiles, influencing their mechanisms of action and clinical effects. Phentermine has a long history of use as an appetite suppressant, while chlorphentermine is no longer in clinical use due to safety concerns.[2][3] Clortermine was developed as an appetite suppressant and is classified as a Schedule III controlled substance in the United States.[4]
Mechanism of Action
The primary mechanism of action for these compounds involves the modulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the brain, which are crucial in regulating appetite and satiety. Their effects are mediated through interactions with the respective monoamine transporters: DAT, NET, and SERT.
This compound is suggested to act as a serotonin and/or norepinephrine releasing agent, with a low likelihood of acting on dopamine systems. This is inferred from animal studies showing very low rates of self-administration, a characteristic shared with chlorphentermine.[1]
Phentermine functions primarily as a norepinephrine and dopamine releasing agent.[2]
Chlorphentermine is a potent and selective serotonin releasing agent (SSRA).[2]
The differential activity at these transporters accounts for the varying pharmacological effects and side-effect profiles of these compounds.
Comparative In Vitro Pharmacology
Quantitative in vitro data on the interaction of these compounds with monoamine transporters is essential for understanding their potency and selectivity. While specific Ki or IC50 values for this compound at DAT, NET, and SERT could not be retrieved from the available literature, data for Phentermine and Chlorphentermine are presented below.
Data Presentation: Monoamine Transporter Interaction Profile
| Compound | Transporter | Parameter | Value (nM) | Reference |
| Phentermine | NET | IC50 (Release) | 28.8 | [2] |
| DAT | IC50 (Release) | 262 | [2] | |
| SERT | IC50 (Release) | 2575 | [2] | |
| Chlorphentermine | SERT | EC50 (Release) | 30.9 | [2] |
| DAT | EC50 (Release) | 2,650 | [2] | |
| NET | EC50 (Release) | >10,000 | [2] | |
| NET | Ki (Uptake Inhibition) | 451 | [2] |
Comparative In Vivo Efficacy
One animal study in pigeons investigating amphetamine-like discriminative stimulus effects found the following order of potency: phentermine > chlorphentermine > clortermine.[5] Another study in rats demonstrated that chlorphentermine has a greater propensity to impair pulmonary 5-HT clearance compared to phentermine.[6]
A comparative study in mice showed that phentermine induced a more significant drop in body weight and food consumption in a shorter period compared to lorcaserin.[7] Clinical studies on phentermine have shown significant weight loss compared to placebo.[8] An older clinical trial reported on the efficacy of chlorphentermine in treating obesity, though quantitative details are limited in the abstract.[9]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments relevant to the study of these compounds.
Monoamine Transporter Binding Assay
This assay determines the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for DAT, NET, and SERT.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT) or cells stably expressing the human transporters (e.g., HEK293 cells).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Test compounds (Clortermine HCl, Phentermine, Chlorphentermine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake/Release Assay
This assay measures the ability of a compound to inhibit the reuptake of monoamines or to induce their release from synaptosomes or transporter-expressing cells.
Objective: To determine the IC50 (for uptake inhibition) or EC50 (for release) of a test compound at DAT, NET, and SERT.
Materials:
-
Rat brain synaptosomes or cells stably expressing the human transporters.
-
Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Test compounds.
-
Uptake/release buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Filtration or centrifugation apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare synaptosomes from fresh rat brain tissue or culture transporter-expressing cells.
-
Pre-incubation (for uptake inhibition): Incubate the synaptosomes/cells with varying concentrations of the test compound.
-
Initiation of Uptake/Release:
-
Uptake: Add the radiolabeled monoamine to initiate uptake.
-
Release: Pre-load the synaptosomes/cells with the radiolabeled monoamine, wash, and then add the test compound to induce release.
-
-
Termination: After a specific incubation time, terminate the reaction by rapid filtration or centrifugation to separate the cells/synaptosomes from the buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition or release against the log concentration of the test compound to determine the IC50 or EC50 value.
Animal Model of Anorectic Activity
This in vivo experiment evaluates the effect of a compound on food intake and body weight in rodents.
Objective: To assess the anorectic efficacy of a test compound in a preclinical model.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Test compounds (Clortermine HCl, Phentermine, Chlorphentermine) and vehicle control.
-
Standard laboratory chow and water.
-
Metabolic cages for monitoring food and water intake.
-
Animal balance.
Procedure:
-
Acclimation: Acclimate the rats to individual housing in metabolic cages and handling for several days.
-
Baseline Measurement: Record baseline food intake and body weight for a few days before the start of the treatment.
-
Drug Administration: Administer the test compounds or vehicle to the rats (e.g., via oral gavage or intraperitoneal injection) at a specific time each day.
-
Monitoring: Measure food intake and body weight daily for the duration of the study (e.g., 7-14 days).
-
Data Analysis: Compare the changes in cumulative food intake and body weight between the drug-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), visualize the key concepts and processes described in this guide.
Workflow for comparing the efficacy of Clortermine and its analogues.
Mechanism of action at the monoamine synapse.
Conclusion
This guide summarizes the available comparative information on the efficacy of this compound and its analogues, Phentermine and Chlorphentermine. While a complete comparative profile is hampered by the lack of in vitro pharmacological data for Clortermine, the existing information on Phentermine and Chlorphentermine highlights the significant impact of structural modifications on their mechanism of action and potency at monoamine transporters. Further research is warranted to fully characterize the pharmacological profile of this compound and to conduct direct comparative efficacy studies to better understand its therapeutic potential.
References
- 1. Clortermine - Wikipedia [en.wikipedia.org]
- 2. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 3. Efficacy comparison of medications approved for chronic weight management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amphetamine-like effects of anorectics and related compounds in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chlorphentermine and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Chlorphentermine S.A. in the Treatment of Obesity and the Effect of Weight Loss on Steroid Excretion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Clortermine and Chlorphentermine for Drug Development Professionals
An objective analysis of two structurally related anorectic agents, Clortermine and chlorphentermine, reveals distinct pharmacological profiles and divergent clinical paths. This guide synthesizes the available data to inform researchers and scientists in the field of drug development.
Clortermine and chlorphentermine, both amphetamine derivatives developed as appetite suppressants, share a common chemical backbone but exhibit significant differences in their mechanism of action, pharmacokinetics, and safety profiles. While structurally similar, their clinical viability and potential for therapeutic use are markedly different. This guide provides a detailed comparison based on available scientific literature.
Chemical and Pharmacological Profile
Clortermine and chlorphentermine are positional isomers, with the chlorine atom substituted at the ortho and para positions of the phenyl ring, respectively. This seemingly minor structural variance leads to a profound divergence in their primary mode of action.
| Feature | Clortermine | Chlorphentermine |
| Chemical Name | 1-(2-chlorophenyl)-2-methylpropan-2-amine | 1-(4-chlorophenyl)-2-methylpropan-2-amine |
| Synonyms | Voranil, 2-chloro-α,α-dimethylphenethylamine | Apsedon, Desopimon, Lucofen, 4-chlorophentermine |
| Primary Mechanism | Norepinephrine and dopamine releasing agent[1] | Selective serotonin releasing agent (SRA)[2] |
| DEA Schedule | Schedule III[1] | Schedule III[2][3] |
| Clinical Use | Formerly used as an appetite suppressant[4] | No longer in use due to safety concerns[2][5] |
Mechanism of Action: A Tale of Two Neurotransmitters
The key differentiator between these two compounds lies in their targeted neurotransmitter systems. Clortermine primarily enhances the signaling of norepinephrine and dopamine, which are catecholamines known to suppress appetite and increase energy expenditure[1].
In contrast, chlorphentermine is a highly selective serotonin releasing agent[2]. Its anorectic effect is mediated through the serotonergic system. This selectivity, however, aligns it with other serotonergic appetite suppressants like fenfluramine, which were withdrawn from the market due to significant safety issues[2].
References
A Pharmacokinetic Comparison of Clortermine and Its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of the anorectic drug clortermine and its principal metabolites. Due to a scarcity of publicly available quantitative data, this document focuses on the established metabolic pathways and provides a generalized experimental protocol for conducting pharmacokinetic studies. This guide aims to be a valuable resource for designing future research and understanding the biotransformation of clortermine.
Metabolic Profile of Clortermine
Clortermine, a sympathomimetic amine, undergoes several key metabolic transformations in the body. The major metabolic pathway involves deamination, oxidation, and hydroxylation, leading to the formation of several metabolites. A significant portion of a therapeutic dose, between 5% and 30%, is excreted unchanged.[1]
The primary metabolic routes for clortermine are:
-
Deamination and Oxidation: The initial step often involves the removal of the amine group (deamination) by cytochrome P450 enzymes. This is followed by the formation of a para-hydroxy compound and phenylacetone. Phenylacetone is subsequently oxidized to chloro benzoic acid, which is then excreted as a glucuronide or glycine (hippuric acid) conjugate.[1]
-
Oxidation to Chloronorephedrine: A smaller fraction of clortermine is converted to chloronorephedrine through an oxidation process.[1]
-
Hydroxylation to an Active Metabolite: Hydroxylation of clortermine results in the formation of O-hydroxynorephedrine. This metabolite is considered active and may act as a false neurotransmitter, potentially contributing to the overall pharmacological effect of the drug, especially with chronic use.[1]
It is important to distinguish clortermine from its positional isomer, chlorphentermine, as their pharmacokinetic and metabolic profiles may differ.
Quantitative Pharmacokinetic Data
A comprehensive search of scientific literature and toxicology databases did not yield specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) for clortermine and its individual metabolites in a comparative format. This represents a significant data gap in the understanding of the full pharmacokinetic profile of clortermine and its biotransformation products. The following table is provided as a template for researchers to populate as data becomes available.
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| Clortermine | Data not available | Data not available | Data not available | Data not available |
| p-Hydroxy Clortermine | Data not available | Data not available | Data not available | Data not available |
| Phenylacetone | Data not available | Data not available | Data not available | Data not available |
| Chloro Benzoic Acid | Data not available | Data not available | Data not available | Data not available |
| Chloronorephedrine | Data not available | Data not available | Data not available | Data not available |
| O-Hydroxynorephedrine | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Pharmacokinetic Analysis
The following is a generalized experimental protocol for a pharmacokinetic study of clortermine and its metabolites in a preclinical animal model, such as rats. This protocol is based on standard methodologies in pharmacokinetic research.
Objective: To determine the pharmacokinetic profile of clortermine and its major metabolites after a single oral dose administration in rats.
Materials:
-
Clortermine hydrochloride
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical standards of clortermine and its metabolites
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of clortermine and its metabolites in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
-
Extract the analytes from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentration of clortermine and its metabolites at each time point.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the following pharmacokinetic parameters for each analyte:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
Visualizations
Caption: Metabolic pathway of Clortermine.
Caption: Experimental workflow for a pharmacokinetic study.
References
A Guide to In Vivo Bioequivalence Assessment of Clotermine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting in vivo bioequivalence studies to compare different salt forms of Clotermine hydrochloride. While specific comparative data for Clotermine hydrochloride salts is not publicly available, this document outlines the standardized experimental protocols, data presentation formats, and analytical workflows required for such an investigation. The methodologies described herein are based on established principles of bioequivalence testing and are intended to serve as a practical resource for designing and executing these critical studies in drug development.
Introduction to Bioequivalence and Salt Selection
In pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step that can significantly influence the drug's solubility, stability, and bioavailability. Different salt forms of the same API can lead to variations in pharmacokinetic profiles, potentially affecting therapeutic efficacy and safety. Therefore, regulatory agencies require rigorous bioequivalence studies to ensure that different salt formulations of a drug are interchangeable.
Bioequivalence is established when two drug products, in this instance, different salts of Clotermine hydrochloride, exhibit comparable bioavailability when administered at the same molar dose of the active moiety under similar experimental conditions. The key pharmacokinetic parameters used to assess bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
Experimental Protocol for a Comparative Bioequivalence Study
A robust in vivo bioequivalence study is essential to compare different Clotermine hydrochloride salts. The following protocol outlines the standard design and methodology for such a study.
Study Design
A randomized, single-dose, two-period, two-sequence crossover design is the standard for bioequivalence studies. This design minimizes inter-subject variability and allows for a direct comparison of the formulations within the same subjects.
-
Participants: A cohort of healthy adult volunteers, typically between 18 and 55 years of age, who have provided informed consent. The number of subjects should be sufficient to provide adequate statistical power.
-
Treatments:
-
Test Product: Clotermine hydrochloride Salt A
-
Reference Product: Clotermine hydrochloride Salt B
-
-
Washout Period: A sufficient time interval between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation. This period is determined by the half-life of Clotermine.
-
Blinding: While the study may be open-label, blinding of the analytical laboratory personnel to the treatment sequence is recommended to prevent bias.
Dosing and Sample Collection
-
Dosing: A single oral dose of each Clotermine hydrochloride salt formulation (equivalent molar amounts of the active moiety) is administered to the subjects after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
Analytical Method
A validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), is used to quantify the concentration of Clotermine in the plasma samples. The method must be validated for specificity, linearity, accuracy, precision, and stability.
Data Presentation: Pharmacokinetic Parameters
The collected plasma concentration-time data is used to calculate the key pharmacokinetic parameters for each subject and formulation. The results should be summarized in a clear and concise table for easy comparison.
| Pharmacokinetic Parameter | Clotermine Hydrochloride Salt A (Test) | Clotermine Hydrochloride Salt B (Reference) | Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Geometric Mean Ratio] | [Insert Lower and Upper Bounds] |
| AUC0-t (ng·h/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Geometric Mean Ratio] | [Insert Lower and Upper Bounds] |
| AUC0-∞ (ng·h/mL) | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Geometric Mean Ratio] | [Insert Lower and Upper Bounds] |
| Tmax (h) | [Insert Median (Min-Max)] | [Insert Median (Min-Max)] | N/A | N/A |
| t1/2 (h) | [Insert Mean ± SD] | [Insert Mean ± SD] | N/A | N/A |
Note: This table presents a template for data presentation. Actual values would be derived from the experimental data.
Visualization of Experimental Workflow and Logic
Visual diagrams are crucial for understanding the complex processes involved in a bioequivalence study. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for comparing the two Clotermine hydrochloride salts.
Caption: Experimental workflow for a two-period crossover bioequivalence study.
Caption: Logical framework for determining bioequivalence between two salt forms.
Interpretation of Results and Conclusion
For two Clotermine hydrochloride salt formulations to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC (both AUC0-t and AUC0-∞) of the test product to the reference product must fall within the regulatory acceptance range of 80.00% to 125.00%.
If the 90% CI for both Cmax and AUC fall within this range, it can be concluded that the two salt forms are bioequivalent and can be used interchangeably. If the confidence intervals fall outside this range for either parameter, the formulations are not bioequivalent, indicating a significant difference in their in vivo performance.
This guide provides the essential framework for conducting a scientifically sound in vivo bioequivalence study of different Clotermine hydrochloride salts. Adherence to these principles will ensure the generation of reliable data to support regulatory submissions and inform critical decisions in the drug development process.
Correlating Clortermine Hydrochloride Plasma Levels with Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clortermine hydrochloride and its alternatives, focusing on the correlation between plasma concentrations and behavioral effects. Due to the limited availability of direct correlational studies on this compound, this document draws upon data from its close structural analogs, chlorphentermine and phentermine, to provide a comprehensive overview for research and drug development.
Introduction to this compound
This compound is a sympathomimetic amine, belonging to the same class as amphetamines, and has been used as a short-term anorectic for weight management. It is the ortho-chloro isomer of chlorphentermine. While its primary therapeutic effect is appetite suppression, a clear quantitative relationship between its plasma levels and specific behavioral changes is not well-established in publicly available literature. Understanding this relationship is crucial for optimizing therapeutic efficacy and minimizing adverse effects.
Pharmacokinetics and Pharmacodynamics: A Comparative Overview
Direct pharmacokinetic and pharmacodynamic (PK/PD) modeling data for this compound is scarce. The following table compares the available information for clortermine and its related compounds, chlorphentermine and phentermine.
| Parameter | This compound | Chlorphentermine | Phentermine |
| Mechanism of Action | Likely a serotonin and/or norepinephrine releasing agent. | A highly selective serotonin releasing agent (SRA). It is also a moderately potent norepinephrine reuptake inhibitor. | Primarily a norepinephrine and dopamine releasing agent (NDRA), with lesser effects on serotonin.[1] |
| Primary Behavioral Effect | Appetite suppression. | Appetite suppression. | Appetite suppression.[1] |
| Biological Half-life | 9 to 24 hours. | 40 hours to 5 days.[2] | Approximately 20 hours. |
| Abuse Potential | Considered to have abuse potential. | Little to no misuse potential.[2] | Lower abuse potential than amphetamine, classified as a Schedule IV drug.[1] |
| Common Side Effects | Tachycardia, palpitation, hypertension. | Impaired sleep, irritability, gastrointestinal issues.[2] | Dry mouth, insomnia, dizziness, irritability.[3] |
| Correlation of Plasma Levels with Behavioral Effects | Data not available. | Weakly stimulates locomotor activity at low doses and progressively suppresses it at higher doses; no direct correlation with plasma levels established.[2] | Plasma concentrations do not correlate with the degree of subjective anorexia or weight loss. |
Behavioral Effects and Their Assessment
The primary behavioral effect of this compound and its analogs is the suppression of appetite. Other central nervous system (CNS) effects, such as changes in locomotor activity and mood, have also been observed, particularly with related compounds.
Appetite Suppression
Phentermine, a close analog, is thought to reduce hunger by stimulating the release of norepinephrine in the hypothalamus.[3] Studies on phentermine have shown that it significantly reduces hunger and increases cognitive restraint around food.[3] However, a direct correlation between plasma phentermine concentrations and the subjective experience of anorexia has not been established. This suggests that individual responses to the drug may be influenced by factors other than just the circulating drug concentration.
Locomotor Activity
In animal models, chlorphentermine has been shown to have a biphasic effect on locomotor activity, with low doses causing weak stimulation and higher doses leading to suppression.[2] In contrast, dextroamphetamine and phentermine typically cause a robust stimulation of locomotor activity.[2] This highlights the differing neurochemical profiles of these closely related compounds.
Other Behavioral and Psychological Effects
Side effects of chlorphentermine include impaired sleep and irritability.[2] While euphoria has been reported occasionally, it is to a much lesser extent than with dextroamphetamine.[2]
Experimental Protocols
Measurement of Plasma Concentrations
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is a common and robust method for quantifying drug concentrations in plasma.
-
Sample Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug from plasma proteins and other interfering substances.
-
-
Chromatographic Separation:
-
Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., a C18 column).
-
Use a mobile phase gradient to separate the analyte from other compounds.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The drug is ionized (e.g., by electrospray ionization), and specific parent and daughter ion transitions are monitored for quantification.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of the drug in a blank plasma matrix.
-
The concentration of the drug in the unknown samples is determined by comparing their peak areas to the calibration curve.
-
Assessment of Behavioral Effects in Animal Models
Locomotor Activity:
-
Apparatus: Open-field arena or actophotometer. An actophotometer consists of a chamber with infrared beams.
-
Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the testing environment.
-
Administer this compound or the vehicle control.
-
Place the animal in the actophotometer.
-
Record the number of beam breaks over a specified period (e.g., 30-60 minutes). This provides a quantitative measure of locomotor activity.
-
Assessment of Behavioral Effects in Human Subjects
Appetite and Food Cravings:
-
Method: Self-report questionnaires.
-
Procedure:
-
Administer validated questionnaires such as the Food Craving Inventory (FCI) or the General Food Cravings Questionnaire-Trait (G-FCQ-T) and State (G-FCQ-S) at baseline and at various time points after drug administration.
-
Participants rate the frequency and intensity of their food cravings and feelings of hunger.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for anorectic agents like clortermine and a typical experimental workflow for studying the correlation between plasma levels and behavioral effects.
References
Clortermine hydrochloride vs other serotonergic releasing agents
A Comparative Guide to Clortermine Hydrochloride and Other Serotonergic Releasing Agents
Introduction
This compound is a sympathomimetic amine of the amphetamine class, historically used as a short-term anorectic agent.[1][2] Its primary mechanism of action is believed to involve the release of norepinephrine and serotonin, though detailed public data on its specific pharmacological profile is scarce.[2] This guide provides a comparative overview of this compound and other well-characterized serotonergic releasing agents (SRAs), such as fenfluramine and MDMA. Due to the limited direct experimental data on clortermine, this comparison will also draw upon data from its structural isomer, chlorphentermine, to infer potential mechanistic actions, while clearly noting the distinction.
This document is intended for researchers, scientists, and drug development professionals, offering a structured comparison of the available data on the mechanisms of action, pharmacokinetics, and pharmacological effects of these compounds.
Mechanism of Action: A Comparative Overview
Serotonergic releasing agents are a class of drugs that induce the release of serotonin (5-HT) from presynaptic neurons into the synaptic cleft.[3] This action is primarily mediated through their interaction with the serotonin transporter (SERT).[4][5] SRAs typically act as substrates for SERT, leading to a reversal of the transporter's function and subsequent non-exocytotic release of 5-HT.[4][5]
Clortermine and its Isomer, Chlorphentermine:
While specific data on clortermine's receptor binding and release potencies are not widely available, it is suggested to act as a serotonin and/or norepinephrine releasing agent.[2] Its structural isomer, chlorphentermine, is characterized as a highly selective serotonin releasing agent.[6] In contrast, the more commonly known phentermine acts as a selective norepinephrine and dopamine releasing agent.[6]
Other Serotonergic Releasing Agents:
Compounds like fenfluramine and 3,4-methylenedioxymethamphetamine (MDMA) are potent SRAs.[7] Beyond their action as serotonin releasers, many of these agents also exhibit direct agonist activity at various serotonin receptor subtypes.[3] For instance, the active metabolite of fenfluramine, norfenfluramine, is a potent agonist at 5-HT2B and 5-HT2C receptors.[4][5] This agonism at the 5-HT2B receptor has been linked to the development of valvular heart disease, a serious adverse effect that led to the withdrawal of fenfluramine from many markets.[4][5][7] The anorectic effects of fenfluramine are, in part, attributed to its agonist activity at 5-HT2C receptors.[4][5]
Signaling Pathway of Serotonin Releasing Agents
The following diagram illustrates the general mechanism of action for a serotonin releasing agent at the presynaptic terminal.
Caption: General mechanism of action for a serotonin releasing agent.
Quantitative Data Comparison
| Parameter | Chlorphentermine | Fenfluramine | MDMA |
| Monoamine Release (EC50, nM) | |||
| Serotonin | 30.9[6] | Potent SRA[4][5] | Potent SRA[8] |
| Norepinephrine | >10,000[6] | Less potent than for 5-HT[7] | Releases NE[8] |
| Dopamine | 2,650[6] | Minimal[7] | Releases DA[9] |
| Reuptake Inhibition (IC50, nM) | |||
| Norepinephrine | 451[6] | N/A | N/A |
| Receptor Activity | Not well characterized | 5-HT2B and 5-HT2C agonist (via norfenfluramine)[4][5] | Agonist at 5-HT2A and other 5-HT receptors[3] |
| Pharmacokinetics | |||
| Half-life | 40 hours to 5 days[6] | ~20 hours | ~8-9 hours |
| Clinical Use | Anorectic (withdrawn)[6] | Anorectic (withdrawn), Dravet Syndrome[7] | Investigational for PTSD |
| Adverse Effects | Pulmonary hypertension, cardiac fibrosis[10][11] | Valvular heart disease, pulmonary hypertension[4][7] | Neurotoxicity, hyperthermia, potential for abuse[8] |
Experimental Protocols
Direct experimental protocols for this compound are not available. However, a standard methodology for assessing the primary mechanism of action of a potential serotonergic releasing agent involves in vitro neurotransmitter release assays using synaptosomes.
Protocol: In Vitro Neurotransmitter Release Assay
Objective: To determine the potency and selectivity of a test compound (e.g., this compound) to induce the release of serotonin, dopamine, and norepinephrine from rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine)
-
Synaptosome preparation buffers
-
Radio-labeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, [3H]NE)
-
Test compound and reference compounds (e.g., fenfluramine, d-amphetamine)
-
Scintillation counter and vials
Methodology:
-
Synaptosome Preparation:
-
Dissect the specific brain regions from rats.
-
Homogenize the tissue in a sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in a physiological buffer.
-
-
Neurotransmitter Loading:
-
Incubate the synaptosomes with a specific radio-labeled neurotransmitter ([3H]5-HT, [3H]DA, or [3H]NE) to allow for uptake into the presynaptic terminals.
-
-
Release Assay:
-
Wash the loaded synaptosomes to remove excess unincorporated radiolabel.
-
Aliquot the synaptosomes into tubes.
-
Add varying concentrations of the test compound or reference compounds to the tubes.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
-
Quantification:
-
Measure the amount of radioactivity in the supernatant (released neurotransmitter) and in the synaptosome pellet (retained neurotransmitter) using a scintillation counter.
-
Calculate the percentage of neurotransmitter release for each concentration of the test compound.
-
-
Data Analysis:
-
Plot the percentage of release against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal release).
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the described in vitro neurotransmitter release assay.
References
- 1. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clortermine - Wikipedia [en.wikipedia.org]
- 3. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effects of the serotonin releasers 3,4-methylenedioxymethamphetamine (MDMA), 4-chloroamphetamine (PCA) and fenfluramine on acoustic and tactile startle reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin–dopamine releasing agent - Wikiwand [wikiwand.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of Clortermine hydrochloride compared to newer anti-obesity drugs
A Comparative Analysis of Clortermine Hydrochloride and Modern Anti-Obesity Pharmacotherapies
Introduction
The landscape of anti-obesity medication has evolved significantly from early sympathomimetic amines to a new generation of drugs with diverse and highly effective mechanisms of action. This guide provides a detailed comparison of this compound, an early anorectic agent, with several newer anti-obesity drugs. The comparison focuses on their mechanisms of action, clinical efficacy supported by experimental data, and the methodologies of pivotal clinical trials. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the therapeutic landscape.
Note on this compound Data: this compound is a sympathomimetic amine of the amphetamine class, developed in the 1960s as an appetite suppressant.[1] Its mechanism is believed to involve the release of norepinephrine and/or serotonin.[1] While it is known to be an anorectic agent, specific, quantitative clinical trial data on its long-term efficacy is scarce in publicly available literature. Therefore, for the purpose of quantitative comparison, data for phentermine, a well-studied and structurally similar sympathomimetic amine, will be used as a proxy to represent this class of drugs.[2][3]
Mechanisms of Action and Signaling Pathways
Anti-obesity drugs exert their effects through various central and peripheral pathways that regulate appetite, satiety, and energy metabolism.
This compound and Sympathomimetic Amines
This compound is a sympathomimetic amine that functions as a centrally-acting appetite suppressant.[3][4] It is thought to increase the synaptic concentration of neurotransmitters such as norepinephrine and serotonin, which in turn stimulates hypothalamic centers that control satiety.[1][4] This action reduces hunger and food intake.
Newer Anti-Obesity Drugs
Newer medications often target hormonal pathways or multiple neurotransmitter systems to achieve more significant and sustained weight loss.
-
GLP-1 and GIP/GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide, Tirzepatide): These drugs mimic the action of endogenous incretin hormones.[5] They act on receptors in the brain to increase satiety, slow gastric emptying, and regulate blood glucose.[4][6] Tirzepatide is a dual agonist, targeting both the Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-Like Peptide-1 (GLP-1) receptors, which can lead to enhanced weight loss effects.[2][7]
-
Combination Therapies:
-
Naltrexone/Bupropion: This combination targets central reward and appetite-regulating pathways. Bupropion stimulates pro-opiomelanocortin (POMC) neurons, reducing appetite, while naltrexone blocks opioid-mediated autoinhibition of these neurons, sustaining the appetite-suppressing effect.[8]
-
Phentermine/Topiramate: This combines a sympathomimetic (phentermine) with a drug (topiramate) that enhances satiety through GABA receptor modulation and other mechanisms.[9][10]
-
-
Lipase Inhibitors (Orlistat): Orlistat acts peripherally by inhibiting gastric and pancreatic lipases, which reduces the digestion and absorption of dietary fats by about 30%.[11][12][13]
-
Melanocortin-4 Receptor (MC4R) Agonists (Setmelanotide): Setmelanotide is approved for rare genetic obesity disorders. It restores the function of the MC4R pathway, which is crucial for regulating hunger and energy expenditure.[14][15]
-
Serotonin 5-HT2C Receptor Agonists (Lorcaserin): Lorcaserin selectively activates 5-HT2C receptors in the hypothalamus, which is thought to activate POMC production and promote satiety. Note: Lorcaserin was withdrawn from the market in 2020 due to an increased risk of cancer.
Comparative Efficacy: Clinical Trial Data
The following table summarizes the weight loss efficacy of this compound's drug class representative (Phentermine) and newer anti-obesity medications based on data from major clinical trials.
| Drug/Combination | Drug Class | Representative Clinical Trial(s) | Mean Weight Loss (Drug) | Mean Weight Loss (Placebo) | % Patients with ≥5% Weight Loss (Drug) | % Patients with ≥10% Weight Loss (Drug) | Trial Duration |
| Phentermine/Topiramate ER | Sympathomimetic/Anticonvulsant | CONQUER / EQUIP | 10.9% - 14.4% | 1.6% - 2.1% | 67% - 70% | 47% - 48% | 56 Weeks |
| Naltrexone SR/Bupropion SR | Opioid Antagonist/Antidepressant | COR-I / COR-II | 5.4% - 6.4% | 1.3% - 1.2% | ~48% - 50.5% | ~25% | 56 Weeks |
| Orlistat | Lipase Inhibitor | XENDOS | ~5.8 kg | ~3.0 kg | ~55% | ~26% | 4 Years |
| Lorcaserin (Withdrawn) | Serotonin 5-HT2C Agonist | BLOOM | 5.8% | 2.2% | 47.5% | 22.6% | 1 Year |
| Liraglutide (3.0 mg) | GLP-1 Receptor Agonist | SCALE Obesity and Prediabetes | 8.4% | 2.8% | 63.2% | 33.1% | 56 Weeks |
| Semaglutide (2.4 mg) | GLP-1 Receptor Agonist | STEP 1 | 14.9% | 2.4% | 86.4% | 69.1% | 68 Weeks |
| Tirzepatide (15 mg) | GIP/GLP-1 Receptor Agonist | SURMOUNT-1 | 22.5% | 2.4% | 91% | 79% | 72 Weeks |
| Setmelanotide | MC4R Agonist | Phase 3 (POMC/PCSK1) | N/A (≥10% loss at 1 yr) | N/A | 80% | N/A | 1 Year |
Data compiled from multiple sources.[8][9] Note: Direct comparison between trials can be challenging due to differences in study design, patient populations, and lifestyle intervention intensity.
Experimental Protocols and Methodologies
The efficacy and safety of modern anti-obesity drugs are established through rigorous, multi-phase clinical trials. A typical Phase III trial follows a structured protocol.
Standard Phase III Anti-Obesity Trial Workflow
-
Patient Screening & Enrollment: Participants are screened based on inclusion criteria, typically a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, type 2 diabetes, dyslipidemia).
-
Randomization: Eligible participants are randomly assigned to receive either the investigational drug (often at different doses) or a placebo. These trials are typically double-blind, meaning neither the participants nor the investigators know who is receiving the active drug.[8]
-
Intervention Period: All participants receive the assigned treatment for a predefined period, commonly 56 to 72 weeks or longer. Concurrently, all groups are counseled on lifestyle modifications, including a reduced-calorie diet (e.g., a ~500 kcal/day deficit) and increased physical activity (e.g., ≥150 minutes/week).
-
Data Collection & Endpoints: The primary endpoints typically include the mean percentage change in body weight from baseline and the proportion of participants achieving clinically significant weight loss (≥5% and ≥10%). Secondary endpoints often measure changes in cardiometabolic risk factors like waist circumference, blood pressure, lipid levels, and glycemic control (HbA1c).
-
Safety Monitoring: Adverse events are meticulously recorded throughout the trial to assess the drug's safety and tolerability.[8]
-
Data Analysis: Statistical analyses are performed to compare the outcomes between the treatment and placebo groups.
References
- 1. Clortermine - Wikipedia [en.wikipedia.org]
- 2. Anti-Obesity medications (Mechanism of Action) – My Endo Consult [myendoconsult.com]
- 3. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 10389-72-7 [smolecule.com]
- 5. Sympathomimetics: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Phentermine, topiramate and their combination for the treatment of adiposopathy ('sick fat') and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experience (Mostly Negative) with the Use of Sympathomimetic Agents for Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phentermine hydrochloride vs phentermine | GK Medical Management [gkmmi.com]
- 9. nutritotal.com.br [nutritotal.com.br]
- 10. (R)-N,alpha-Dimethylphenethylamine hydrochloride | 826-10-8 | Benchchem [benchchem.com]
- 11. CA3208345A1 - Prodrug compositions and methods of treatment - Google Patents [patents.google.com]
- 12. US8268352B2 - Modified release composition for highly soluble drugs - Google Patents [patents.google.com]
- 13. US9308181B2 - Topical formulations, systems and methods - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. CN101326275B - Multifunctional ionic liquid composition - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Clortermine Hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of clortermine hydrochloride, a DEA Schedule III controlled substance, are critical for research scientists and drug development professionals. This document outlines the necessary procedures to ensure personnel safety and adherence to regulatory standards.
This compound, an amphetamine-like compound, requires stringent disposal protocols due to its potential for abuse and environmental impact. As a controlled substance, its disposal is regulated by the Drug Enforcement Administration (DEA) and may also be subject to regulations from the Environmental Protection Agency (EPA) depending on its formulation and concentration.
Regulatory Framework
The primary regulatory consideration for the disposal of this compound is the DEA's "non-retrievable" standard.[1][2][3][4][5] This standard mandates that the substance must be rendered unavailable and unusable for all practical purposes through a process that permanently alters its physical or chemical condition.[1][2][3] The DEA does not prescribe a specific method to achieve this state, allowing for the development of various destruction techniques.[1][4]
Furthermore, pharmaceutical waste is governed by the EPA, and facilities must comply with relevant federal, state, and local regulations for hazardous waste management.[6][7][8][9][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.
Disposal Procedures
The recommended and most common method for the disposal of this compound is through an approved hazardous waste disposal plant.[11] For laboratory settings, the following step-by-step procedure should be followed:
-
Segregation and Labeling:
-
Unused or expired this compound should be segregated from other chemical waste.
-
The waste container must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealed container for the collection of this compound waste.
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Storage:
-
Store the waste container in a secure, designated hazardous waste accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[12]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
On-Site Neutralization and Degradation (for research purposes only)
While not a standard disposal method, research into the chemical degradation of amphetamine-like compounds is ongoing. Advanced Oxidation Processes (AOPs) have shown potential for breaking down these complex molecules.[13][14][15] For laboratories equipped for such research, a hypothetical experimental protocol for degradation is outlined below. This is not a validated disposal method and should only be conducted by qualified personnel in a controlled laboratory setting for research and development purposes.
Experimental Protocol: Fenton Oxidation of this compound
This protocol describes a potential method for the chemical degradation of this compound in an aqueous solution using the Fenton reaction, a type of AOP.
Materials:
-
This compound solution (e.g., 100 mg/L)
-
Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄, 1 M)
-
Sodium hydroxide (NaOH, 1 M)
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
pH Adjustment: In a well-ventilated fume hood, place a known volume of the this compound solution in the reaction vessel. Adjust the pH of the solution to approximately 3.0 using 1 M sulfuric acid.
-
Addition of Iron Catalyst: Add a specific concentration of iron (II) sulfate heptahydrate to the solution and stir until dissolved. A common starting point is a molar ratio of Fe²⁺ to H₂O₂ of 1:10.
-
Initiation of Fenton Reaction: Slowly add the required amount of 30% hydrogen peroxide to the solution while continuously stirring. The reaction is exothermic, and the addition should be done carefully to control the temperature.
-
Reaction Time: Allow the reaction to proceed for a set amount of time (e.g., 60 minutes), continuing to monitor the temperature.
-
Neutralization: After the reaction period, neutralize the solution to a pH of approximately 7.0 by slowly adding 1 M sodium hydroxide.
-
Analysis: Analyze the treated solution using appropriate analytical techniques (e.g., HPLC, GC-MS) to determine the degradation efficiency of this compound.
Quantitative Parameters for Experimental Degradation:
| Parameter | Value/Range | Notes |
| Initial Concentration | 1 - 100 mg/L | Dependent on experimental design. |
| pH | 2.5 - 4.0 | Optimal for Fenton reaction.[14] |
| Fe²⁺:H₂O₂ Molar Ratio | 1:5 - 1:20 | To be optimized for specific conditions. |
| Reaction Temperature | Ambient (20-25 °C) | Monitor for exothermic reaction. |
| Reaction Time | 30 - 120 minutes | Dependent on desired degradation efficiency. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Conclusion
The proper disposal of this compound is a multi-faceted process that requires strict adherence to DEA and EPA regulations. For routine disposal, the use of a licensed hazardous waste management service is mandatory. On-site chemical degradation methods are currently in the realm of research and should not be used as a substitute for approved disposal procedures. By following these guidelines, researchers and scientists can ensure a safe and compliant laboratory environment.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Federal Register :: Controlled Substance Destruction Alternatives to Incineration [federalregister.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. practicegreenhealth.org [practicegreenhealth.org]
- 6. crowell.com [crowell.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 9. epa.gov [epa.gov]
- 10. ashp.org [ashp.org]
- 11. cdn.accentuate.io [cdn.accentuate.io]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 15. Advanced oxidation process with hydrogen peroxide and sulfite for superfast degradation of micro-contaminants in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Clortermine hydrochloride
Essential Safety and Handling Guide for Clortermine Hydrochloride
This document provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. Given the compound's classification as a hazardous substance and a regulated controlled substance, adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Hazard Summary and Quantitative Data
This compound is an amphetamine derivative and is classified as a DEA Schedule III controlled substance, indicating a potential for abuse and dependence.[1][2] Acute overexposure can significantly impact the central nervous and cardiovascular systems.[3]
| Property | Data | Source |
| GHS Classification (related compound) | For the related compound Chlorphentermine Hydrochloride: Toxic if swallowed; Suspected of damaging fertility or the unborn child. | PubChem[4] |
| Primary Hazards | Central nervous system stimulation, hyperactivity, hypertension, tachycardia, potential for abuse.[1][3] Chronic use may lead to toxic psychosis.[3] When heated to decomposition, it may emit toxic fumes of hydrogen chloride and nitrogen oxides.[2] | INCHEM[3], HSDB[2] |
| DEA Schedule | Schedule III | PubChem[1][2] |
| Molecular Formula | C₁₀H₁₅Cl₂N | PubChem[5] |
| Molecular Weight | 220.14 g/mol | PubChem[5] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted for all procedures involving this compound. The following PPE is mandatory for handling the solid (powder) form and concentrated solutions.
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling. Change gloves every 30 minutes or if they become contaminated.
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is necessary. Gowns should be changed at the end of each procedure or if contaminated.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling the powder or there is a risk of splashes, a full-face shield must be worn in addition to safety glasses.
-
Respiratory Protection: All handling of this compound powder (e.g., weighing, reconstituting) must be performed within a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation. If these engineering controls are not available or during a large spill, a NIOSH-approved respirator with P100 cartridges is required. Surgical masks do not provide adequate protection.
Operational and Disposal Plans
A structured approach to handling and disposal is essential to minimize risk and ensure compliance with DEA regulations.
Step-by-Step Operational Plan
-
Procurement and Receiving:
-
Maintain accurate purchasing records as required for Schedule III substances.
-
Upon receipt, inspect the container for damage or leaks in a designated area.
-
Personnel unpacking the shipment should wear single-use nitrile gloves.
-
-
Storage:
-
Store this compound in a securely locked, substantially constructed cabinet or safe, compliant with DEA regulations for Schedule III substances.
-
Access must be restricted to authorized personnel only.
-
Maintain meticulous inventory and usage logs, documenting every withdrawal, the quantity used, date, and the name of the researcher.
-
-
Handling and Preparation (Aseptic Technique in a Controlled Environment):
-
Engineering Controls: All manipulations of the powdered form must occur in a chemical fume hood, biological safety cabinet, or containment ventilated enclosure (CVE). The work surface should be lined with a disposable, absorbent pad.
-
Weighing: Use a dedicated, calibrated analytical balance within the containment unit.
-
Reconstitution: Add diluent slowly to the powder to avoid aerosolization.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A three-step process of deactivation (e.g., with a validated agent), cleaning (with a germicidal detergent), and disinfection is recommended.
-
-
Emergency Procedures:
-
Spill:
-
Evacuate and secure the area.
-
Don appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with absorbent pads. Wet the material with a suitable solvent (e.g., water) to prevent aerosolization before wiping.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention for any exposure.
-
-
Disposal Plan
The disposal of this compound is regulated by the DEA. A clear distinction is made between "inventory" (unused drug) and "wastage" (residual amounts).
-
Unused/Expired Inventory:
-
Unused or expired this compound cannot be disposed of in regular laboratory trash or down the drain.
-
It must be transferred to a DEA-registered "reverse distributor" for destruction.[6]
-
The transfer requires meticulous record-keeping. A record must be maintained that includes the date, manner of disposal, and the name, address, and registration number of the reverse distributor.[6]
-
The reverse distributor is responsible for completing DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document the destruction.[6][7]
-
-
Contaminated Lab Waste (Non-recoverable wastage):
-
This includes items like used gloves, gowns, empty vials, and absorbent pads contaminated with residual amounts of the drug.
-
While the DEA does not mandate rendering this type of waste "non-retrievable," it must be managed as hazardous pharmaceutical waste.[6]
-
Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow or black bin specifically for trace chemotherapy or hazardous pharmaceutical waste).
-
Do not place loose sharps in this waste; all needles and syringes must go into a sharps container.
-
Arrange for disposal through your institution's hazardous waste management program, which typically involves incineration.
-
Visual Workflow Diagrams
The following diagrams illustrate the key processes for handling and disposing of this compound.
Caption: High-level workflow for the safe preparation and handling of this compound.
Caption: Logical decision flow for the proper disposal of different Clortermine HCl waste streams.
References
- 1. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (PIM 936) [inchem.org]
- 4. Chlorphentermine Hydrochloride | C10H15Cl2N | CID 65477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H15Cl2N | CID 66361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
